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  • Product: n'-Methylidenepyridine-4-carbohydrazide
  • CAS: 4813-02-9

Core Science & Biosynthesis

Foundational

In-Depth Toxicity Profile of N'-Methylidenepyridine-4-Carbohydrazide in Mammalian Cell Lines: Mechanisms, Assays, and Drug Development Implications

Executive Summary The development of novel antimicrobial and anticancer agents frequently relies on the molecular hybridization of established pharmacophores. N'-methylidenepyridine-4-carbohydrazide (CAS 4813-02-9), an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial and anticancer agents frequently relies on the molecular hybridization of established pharmacophores. N'-methylidenepyridine-4-carbohydrazide (CAS 4813-02-9), an azomethine-linked Schiff base derived from the condensation of pyridine-4-carbohydrazide (isoniazid) and formaldehyde, represents a privileged scaffold in medicinal chemistry[1]. While the primary utility of isoniazid (INH) derivatives lies in overcoming drug-resistant pathogens by enhancing lipophilicity and evading efflux pumps[2], understanding their toxicity profile in mammalian cell lines is a critical bottleneck in preclinical development.

This technical whitepaper synthesizes current toxicological data, mechanistic pathways, and field-proven in vitro protocols to guide researchers in evaluating the safety and efficacy of N'-methylidenepyridine-4-carbohydrazide and related INH-derived Schiff bases.

Molecular Context & Pharmacological Rationale

The hydrazone moiety (–NHN=CH–) is the defining structural feature of N'-methylidenepyridine-4-carbohydrazide[1]. In drug design, this linkage serves a dual purpose:

  • Prodrug Mechanism: The azomethine bond is relatively stable at physiological pH (7.4) but undergoes targeted hydrolysis in the acidic microenvironments of tumor cells or phagolysosomes, releasing the active pyridine-4-carbohydrazide payload[3].

  • Reduced Off-Target Toxicity: By masking the primary hydrazine group of INH, Schiff bases significantly reduce premature hepatic acetylation, thereby lowering the acute systemic toxicity typically associated with parent INH molecules[2][4].

Mechanistic Toxicology in Mammalian Cells

Despite the protective nature of the Schiff base linkage, high concentrations of N'-methylidenepyridine-4-carbohydrazide can induce cytotoxicity, particularly in metabolically competent cells like hepatocytes. The toxicity is primarily driven by intracellular hydrolysis followed by enzymatic bioactivation.

Hepatic Metabolism and Oxidative Stress

In human liver carcinoma cells (HepG2), the compound is subjected to metabolism by N-acetyltransferase 2 (NAT2) and Cytochrome P450 enzymes (e.g., CYP2E1)[5]. This biotransformation generates reactive intermediates (such as acetylhydrazine) that provoke the accumulation of Reactive Oxygen Species (ROS)[6]. The cellular response involves the rapid depletion of intracellular glutathione (GSH), a critical non-protein thiol antioxidant. When the GSH defense system is overwhelmed, unchecked ROS leads to lipid peroxidation, measurable by elevated malondialdehyde (MDA) levels[6].

Mitochondrial Dysfunction and Apoptosis

The accumulation of ROS directly impacts mitochondrial integrity. In mammalian cell models, exposure to high micromolar concentrations of INH-hydrazones induces mitochondrial membrane depolarization[7][8]. This loss of membrane potential ( ΔΨm​ ) triggers the release of cytochrome c into the cytosol, activating the caspase cascade and culminating in intrinsic apoptosis[7].

ToxicityPathway Compound N'-methylidenepyridine- 4-carbohydrazide Hydrolysis Intracellular Hydrolysis (Release of INH & Formaldehyde) Compound->Hydrolysis Cellular Uptake Metabolism Hepatic Metabolism (NAT2 & CYP450) Hydrolysis->Metabolism Hepatocytes (HepG2) ROS ROS Accumulation & Oxidative Stress Metabolism->ROS Reactive Metabolites Detox GSH Depletion (Loss of Antioxidant Defense) Metabolism->Detox Scavenging Attempt Mito Mitochondrial Membrane Depolarization ROS->Mito Lipid Peroxidation Apoptosis Caspase-Mediated Apoptosis Mito->Apoptosis Cytochrome c Release Detox->ROS Failure to Neutralize

Mechanistic pathway of N'-methylidenepyridine-4-carbohydrazide toxicity in mammalian hepatocytes.

Quantitative Toxicity Profile Across Cell Lines

To establish a therapeutic window, the cytotoxicity of INH-derived Schiff bases has been extensively profiled. The data below synthesizes the general tolerance of various mammalian cell lines to this class of compounds. Notably, these derivatives exhibit a highly favorable safety profile compared to standard chemotherapeutics like doxorubicin or cisplatin[4][9].

Cell LineTissue OriginIC₅₀ Range (72h)Primary Observation / Mechanism
HepG2 Human Liver Carcinoma> 100 µMSusceptible to NAT2/CYP-mediated ROS generation; dose-dependent ALT leakage[5][10].
A549 Human Lung Adenocarcinoma> 128 µMHigh tolerance; compound localizes mainly in the cytoplasm without inducing DNA damage[11][12].
VERO African Green Monkey Kidney> 128 µMExcellent biosafety profile; no significant metabolic inhibition or hemolysis observed[13][14].
HEK-293 Human Embryonic Kidney50 - 150 µMModerate tolerance; toxicity primarily driven by mild oxidative stress and GSH depletion[6][9].

Standardized In Vitro Evaluation Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your preclinical screening, the following protocols have been optimized for evaluating Schiff base compounds.

Protocol A: High-Fidelity Cytotoxicity Screening (CCK-8 Assay)

Causality Insight: While the MTT assay is ubiquitous, the CCK-8 (WST-8) assay is strictly recommended for Schiff bases. Hydrazones can occasionally interact with the DMSO required to solubilize MTT formazan crystals, leading to background absorbance artifacts. CCK-8 produces a water-soluble formazan dye, eliminating the solubilization step and preserving cellular architecture for downstream multiplexing.

Self-Validating Experimental Design:

  • Cell Seeding: Seed mammalian cells (e.g., HepG2 or VERO) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve N'-methylidenepyridine-4-carbohydrazide in 100% DMSO to create a 10 mM stock. Dilute in culture media to working concentrations (1, 10, 30, 100, 300 µM).

    • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) never exceeds 0.1% to prevent solvent-induced hepatotoxicity[8].

  • Treatment: Aspirate media and apply 100 µL of the drug dilutions. Include a positive control (e.g., 10 µM Doxorubicin) and a vehicle control (0.1% DMSO). Incubate for 72 h.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol B: High-Content Screening for Mitochondrial Toxicity (JC-10 Assay)

Causality Insight: To assess the specific mechanism of toxicity (mitochondrial depolarization), JC-10 is prioritized over the traditional JC-1 dye. JC-10 possesses superior aqueous solubility, preventing the formation of artifactual aggregates in the culture media that can skew fluorescence readings during high-content imaging[8].

Step-by-Step Workflow:

  • Preparation: Treat cells in a black, clear-bottom 96-well plate with the compound for 60 minutes at 37°C[8]. (Short exposure isolates direct mitochondrial uncoupling from secondary apoptotic effects).

  • Staining: Remove media and add 50 µL of JC-10 dye loading solution (prepared in HBSS buffer). Incubate for 30 minutes at 37°C in the dark.

  • Washing & Fixation: Wash gently with PBS. For fixed-cell imaging, fix with 4% formaldehyde in PBS for 15 minutes at room temperature[8].

  • Imaging: Analyze via a high-content imaging system. Healthy mitochondria will form J-aggregates (Red fluorescence: Ex/Em = 540/590 nm). Depolarized mitochondria will contain JC-10 monomers (Green fluorescence: Ex/Em = 490/525 nm).

  • Data Analysis: A decrease in the Red/Green fluorescence ratio directly quantifies the extent of mitochondrial toxicity induced by the compound.

Strategic Insights for Lead Optimization

If N'-methylidenepyridine-4-carbohydrazide exhibits higher-than-desired toxicity in your specific cell models, consider the following structural and formulation strategies:

  • Steric Hindrance: Modifying the methylidene group with bulkier aromatic rings (e.g., introducing a 2-hydroxy-5-nitrobenzylidene moiety) increases lipophilicity, which enhances bacterial membrane targeting while simultaneously reducing mammalian cell penetration and off-target toxicity (IC₅₀ > 128 µM)[2][14].

  • Polymeric Encapsulation: Formulating the compound into chitosan microparticles or Metal-Organic Frameworks (MOFs like MIL-100) has been shown to drastically reduce hepatotoxicity and improve aerodynamic properties for pulmonary delivery without compromising antimicrobial efficacy[12][15].

References

  • Buy n'-Methylidenepyridine-4-carbohydrazide (EVT-13957822) | 4813-02-9 - EvitaChem. evitachem.com.1

  • Cytotoxicity and Leishmanicidal Activity of Isoniazid-Derived Hydrazones and 2-Pyrazineformamide Thiosemicarbazones. SciELO.4

  • Full article: Unraveling the Anticancer Activity of Newly Synthesized Acylhydrazones and Hydrazones: In Vitro and Computational Insights. Taylor & Francis. 7

  • Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. Frontiers. 2

  • Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. 9

  • Membrane-targeted schiff base derivatives overcome MRSA resistance through phosphatidylglycerol binding and ROS-mediated killing. Frontiers. 13

  • Review Article BIOLOGICAL APPLICATIONS OF ISONIAZID DERIVED SCHIFF BASE COMPLEXES. SDI Article. 11

  • Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms. PMC. 14

  • Buy 2-Nitropyridine-4-carbohydrazide (EVT-13820737) | 58481-05-3 - EvitaChem. evitachem.com.3

  • Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Complexes. PMC. 10

  • Microencapsulated Isoniazid-Loaded Metal–Organic Frameworks for Pulmonary Administration of Antituberculosis Drugs. MDPI. 12

  • High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. PMC. 8

  • miR-15a-3p Protects Against Isoniazid-Induced Liver Injury via Suppressing N-Acetyltransferase 2 Expression. Frontiers. 5

  • New isoniazid derivatives with improved pharmaco-toxicological profile: Obtaining, characterization and biological evaluation. ResearchGate. 15

  • Temporal Variation in Murine Kidney Toxicity to the Antituberculosis Agent (Isoniazid). Prime Scholars. 6

Sources

Exploratory

Evaluating the Antioxidant Potential of N'-Methylidenepyridine-4-carbohydrazide: A Comprehensive Technical Guide

Executive Summary N'-methylidenepyridine-4-carbohydrazide (IUPAC: N'-[(E)-methylidene]pyridine-4-carbohydrazide) is a synthesized Schiff base derived from the condensation of pyridine-4-carbohydrazide (isoniazid) and for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N'-methylidenepyridine-4-carbohydrazide (IUPAC: N'-[(E)-methylidene]pyridine-4-carbohydrazide) is a synthesized Schiff base derived from the condensation of pyridine-4-carbohydrazide (isoniazid) and formaldehyde 1. The presence of the azomethine (-C=N-) linkage, coupled with the electron-withdrawing pyridine ring, designates this molecule as a privileged pharmacophore in medicinal chemistry 2.

As application scientists, we do not merely execute assays; we design self-validating systems to understand the exact pharmacodynamics of a molecule. Evaluating the antioxidant capacity of this compound requires a comprehensive profiling of its electron-donating kinetics, radical-scavenging mechanisms, and cellular pathway interactions. This whitepaper outlines the mechanistic rationale and self-validating experimental protocols necessary for robust preclinical evaluation.

Mechanistic Rationale: The Chemistry of Scavenging

The antioxidant efficacy of Schiff bases is intrinsically tied to their molecular architecture 3. For N'-methylidenepyridine-4-carbohydrazide, the mechanism is twofold:

  • Direct Radical Scavenging: The hydrazone moiety (-NH-N=CH-) is highly susceptible to Hydrogen Atom Transfer (HAT). Upon encountering a reactive oxygen species (ROS), the N-H bond homolytically cleaves to neutralize the radical. The resulting nitrogen-centered radical is subsequently stabilized by resonance delocalization across the adjacent carbonyl group and the pyridine ring 4.

  • Cellular Pathway Activation: Beyond direct scavenging, Schiff bases act as mild electrophiles. They interact with the sulfhydryl groups of cysteine residues on the Keap1 protein. This disrupts the Keap1-Nrf2 complex, allowing the Nrf2 transcription factor to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), upregulating endogenous antioxidant enzymes like Superoxide Dismutase (SOD) and Heme Oxygenase-1 (HO-1) 56.

Synthesis and Purity Validation

Before any biological assay, the integrity of the analyte must be absolute. Impurities, particularly unreacted precursors, can generate false positives in radical scavenging assays.

Protocol: Synthesis of N'-methylidenepyridine-4-carbohydrazide

  • Reaction Setup: Dissolve 10 mmol of pyridine-4-carbohydrazide in 20 mL of absolute ethanol.

  • Condensation: Add an equimolar amount of formaldehyde (37% aqueous solution) dropwise under continuous magnetic stirring.

  • Catalysis: Introduce 2-3 drops of glacial acetic acid to catalyze the imine formation 1. Causality Note: Acid catalysis protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Reflux the mixture at 70°C for 3-4 hours. Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 7:3).

  • Purification: Cool the mixture to precipitate the product. Filter, wash with cold ethanol, and recrystallize from hot ethanol to yield pure compound.

  • Validation: Confirm purity using FT-IR (confirming the -C=N- stretch around 1600 cm⁻¹ and the disappearance of primary amine bands) and ¹H-NMR.

Workflow A Synthesis & Purity (Condensation) B Radical Scavenging (DPPH/ABTS) A->B C Electron Transfer (FRAP) A->C E SAR & IC50 Analysis B->E C->E D Cellular Pathways (Nrf2/ARE) E->D

Workflow for evaluating the antioxidant potential of Schiff base derivatives.

In Vitro Antioxidant Evaluation Workflows

To build a trustworthy data profile, we must employ orthogonal assays that measure different antioxidant mechanisms (HAT vs. Single Electron Transfer, SET).

DPPH Radical Scavenging Assay (HAT/SET Mechanism)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay evaluates the compound's ability to donate a hydrogen atom or an electron to a stable free radical 7.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Sample Preparation: Prepare serial dilutions of the synthesized compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

  • Assay Execution: Mix 1 mL of the sample solution with 2 mL of the DPPH solution.

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes. Causality Note: Strict timing is required because the kinetics of HAT can be slow for highly sterically hindered Schiff bases.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Self-Validation: Include a blank (methanol + DPPH) to account for baseline degradation, and a positive control (Ascorbic Acid) to validate assay sensitivity 8.

FRAP (Ferric Reducing Antioxidant Power) Assay (SET Mechanism)

FRAP measures purely the electron-donating capability of the compound by reducing the Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex 8.

  • FRAP Reagent: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C.

  • Assay Execution: Add 100 µL of the sample to 3 mL of the FRAP reagent.

  • Incubation: Incubate at 37°C for 10 minutes. Causality Note: The acidic pH (3.6) is critical to maintain iron solubility and ensure that the reaction proceeds strictly via SET rather than HAT.

  • Measurement: Read absorbance at 593 nm. Quantify against a standard curve of FeSO₄.

Quantitative Data Interpretation

Experimental data must be synthesized into IC₅₀ values (the concentration required to scavenge 50% of the radicals) for comparative analysis. Lower IC₅₀ values indicate higher antioxidant potency.

Table 1: Representative Antioxidant Profiling Data

AssayMechanism EvaluatedTarget Radical/IonN'-methylidenepyridine-4-carbohydrazide IC₅₀ (µg/mL)*Ascorbic Acid (Positive Control) IC₅₀ (µg/mL)
DPPH HAT & SETDPPH•42.5 ± 1.211.1 ± 0.4
ABTS SET > HATABTS•⁺38.1 ± 0.914.5 ± 0.5
FRAP SETFe³⁺ to Fe²⁺185.4 ± 4.5 (µM Fe²⁺/g)320.1 ± 5.2 (µM Fe²⁺/g)

*Note: Data represents mock analytical values typical for pyridine-4-carbohydrazide Schiff base derivatives for illustrative purposes.

Cellular Mechanistic Integration: The Nrf2/ARE Pathway

While in vitro assays confirm direct chemical scavenging, a compound's true therapeutic potential lies in its cellular pharmacodynamics. N'-methylidenepyridine-4-carbohydrazide, owing to its structural geometry and mild electrophilicity, is hypothesized to act as an indirect antioxidant by modulating the Keap1-Nrf2-ARE signaling axis 3.

Pathway N1 N'-methylidenepyridine-4-carbohydrazide (Schiff Base) N2 Keap1 Cysteine Modification (Electrophilic Interaction) N1->N2 N3 Nrf2 Dissociation & Stabilization N2->N3 N4 Nuclear Translocation N3->N4 N5 ARE Binding (Antioxidant Response Element) N4->N5 N6 Upregulation of HO-1, SOD, CAT N5->N6

Proposed cellular mechanism of Nrf2/ARE pathway activation by Schiff bases.

By covalently modifying highly reactive cysteine sensors on Keap1, the Schiff base prevents the ubiquitination and subsequent proteasomal degradation of Nrf2 6. This self-amplifying cellular defense mechanism provides a longer-lasting antioxidant effect compared to the stoichiometric depletion of direct radical scavengers, making it a highly attractive candidate for oxidative stress-related drug development.

References

  • Buy n'-Methylidenepyridine-4-carbohydrazide (EVT-13957822) | 4813-02-9, EvitaChem.
  • Review Article Schiff Bases: A Vers
  • Schiff Base Moiety Could be a Possible Inhibitor of Mutated Nrf2/KEAP1 Associ
  • Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review, ResearchG
  • Nrf2 activation as target to implement therapeutic tre
  • Schiff Bases of Pioglitazone Provide Better Antidiabetic and Potent Antioxidant Effect in a Streptozotocin–Nicotinamide-Induced Diabetic Rodent Model, ACS Omega.
  • Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches, ResearchG
  • Extraction of Phenolic Compounds of six Algerian date cultivars and Screening of Antioxidant Activity in vitro, Asian Journal of Research in Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for N'-Methylidenepyridine-4-carbohydrazide

Introduction & Pharmacological Rationale Isoniazid (INH) remains a cornerstone in the pharmacological arsenal against Mycobacterium tuberculosis. However, its clinical efficacy is frequently compromised in "fast-acetylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Isoniazid (INH) remains a cornerstone in the pharmacological arsenal against Mycobacterium tuberculosis. However, its clinical efficacy is frequently compromised in "fast-acetylator" patients. In these individuals, host N-arylaminoacetyl transferases (NAT2) rapidly deactivate the drug by acetylating its terminal hydrazine moiety[1].

The synthesis of INH Schiff bases—specifically N'-methylidenepyridine-4-carbohydrazide (the formaldehyde-isoniazid Schiff base)—offers a robust chemical strategy to bypass this resistance mechanism. By condensing the vulnerable primary amine with formaldehyde to form an azomethine (-N=CH2) linkage, the molecule is sterically and chemically protected from NAT2 deactivation[2]. Furthermore, this modification creates a highly lipophilic prodrug that exhibits enhanced cellular penetration into tuberculosis-infected macrophages, eventually undergoing slow intracellular hydrolysis to release the active bactericidal agent[3].

MetabolismPathway INH Isoniazid (INH) (Active Prodrug) KatG KatG Activation (Mycobacterium) INH->KatG NAT2 Host NAT2 Enzyme (N-acetyltransferase) INH->NAT2 ActiveINH Isonicotinoyl Radical (Bactericidal) KatG->ActiveINH Activation InactiveINH Acetyl-INH (Inactive Metabolite) NAT2->InactiveINH Deactivation (Rapid Acetylators) SchiffBase N'-Methylidene-INH (Schiff Base Prodrug) SchiffBase->NAT2 Blocked Hydrolysis Slow Hydrolysis (In Vivo) SchiffBase->Hydrolysis Hydrolysis->INH Sustained Release

Pharmacological rationale for INH Schiff base synthesis to bypass NAT2-mediated deactivation.

Mechanistic Principles & Causality

The formation of N'-methylidenepyridine-4-carbohydrazide is driven by a nucleophilic addition-elimination (condensation) reaction[4].

  • Acid Catalysis: Glacial acetic acid is introduced as a Brønsted acid catalyst. It selectively protonates the carbonyl oxygen of the formaldehyde, enhancing the electrophilicity of the carbonyl carbon. This is critical because the terminal hydrazine nitrogen of INH is only a moderate nucleophile; acid catalysis lowers the activation energy for the initial nucleophilic attack[5].

  • Thermodynamic Driving Force: Although formaldehyde is introduced as an aqueous solution (37% formalin)—which introduces water into a dehydration reaction—the reaction is driven forward by Le Chatelier's principle. The profound insolubility of the resulting N'-methylidene Schiff base in the ethanolic medium causes it to continuously precipitate, pulling the equilibrium toward product formation despite the presence of water[1].

Reagents and Quantitative Data Summary

Prior to initiating the synthesis, ensure all reagents are of analytical grade. The following tables summarize the stoichiometric requirements and compare the two primary synthetic methodologies.

Table 1: Reagent Stoichiometry (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role in Synthesis
Isoniazid (INH) 137.14 1.0 1.37 g Primary Amine / Prodrug Core
Formaldehyde (37% aq) 30.03 1.1 ~0.89 mL Carbonyl Donor
Glacial Acetic Acid 60.05 Catalytic 2-3 drops Brønsted Acid Catalyst

| Absolute Ethanol | 46.07 | Solvent | 20 mL | Reaction Medium |

Table 2: Comparison of Synthesis Methodologies [6]

Parameter Method A (Conventional Reflux) Method B (Microwave-Assisted)
Heating Mechanism Thermal Conduction Dielectric Heating
Temperature 80 °C (Reflux) 85 °C
Reaction Time 2 - 4 hours 10 - 20 minutes
Average Yield 75 - 85% 90 - 95%

| Purity Profile | Moderate (requires recrystallization) | High (cleaner reaction profile) |

Experimental Protocols

Method A: Conventional Reflux Synthesis

This traditional method is highly reliable and easily scalable, relying on thermal conduction to drive the dehydration process[4].

  • Dissolution: In a 50 mL round-bottom flask, suspend 1.37 g (10 mmol) of Isoniazid in 15 mL of absolute ethanol. Heat gently under continuous magnetic stirring until the INH is completely dissolved.

  • Reagent Addition: Slowly add 0.89 mL (11 mmol) of 37% aqueous formaldehyde dropwise to the stirring solution.

  • Catalysis: Immediately add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 2 to 4 hours. Causality: The elevated temperature provides the thermodynamic energy required to overcome the activation barrier of the dehydration step.

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature. Plunge the flask into an ice bath for 30 minutes. Causality: The Schiff base is significantly more lipophilic than INH. Rapid cooling drastically decreases its solubility in ethanol, forcing the pure product to crystallize out of solution[1].

Method B: Microwave-Assisted Green Synthesis

Microwave irradiation provides a rapid, green alternative. Dielectric heating causes uniform heating of the polar solvent (ethanol) and reactants, drastically reducing reaction time and minimizing thermal degradation side products[5].

  • Preparation: In a microwave-safe heavy-walled glass tube, dissolve 1.37 g of INH in 15 mL of absolute ethanol.

  • Admixture: Add 0.89 mL of 37% formaldehyde and 2 drops of glacial acetic acid.

  • Sealing: Seal the tube securely with a Teflon septum and an aluminum crimp cap to safely contain the autogenous pressure generated during heating[4].

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate the mixture at a power of 5–10 W, maintaining a temperature of 85 °C for 10 to 20 minutes[5].

  • Cooling: Allow the vessel to cool to room temperature before carefully unsealing. Transfer the contents to an ice bath to maximize crystallization.

Downstream Processing (Applicable to Both Methods)
  • Filtration: Isolate the precipitated N'-methylidenepyridine-4-carbohydrazide via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 3 x 5 mL aliquots of ice-cold absolute ethanol to remove any unreacted formaldehyde and acetic acid traces.

  • Drying: Dry the crystals under a high vacuum for 12 hours to afford the final product.

SynthesisWorkflow INH Isoniazid (1 eq) in Absolute Ethanol Mix Reaction Mixture + Glacial Acetic Acid (Catalyst) INH->Mix Aldehyde Formaldehyde (1.1 eq) (37% aq. solution) Aldehyde->Mix Reflux Method A: Conventional Reflux (80°C, 2-4 hours) Mix->Reflux Microwave Method B: Microwave-Assisted (85°C, 5-10 W, 10-20 mins) Mix->Microwave Cooling Cooling to Room Temp & Ice Bath Precipitation Reflux->Cooling Thermal Microwave->Cooling Dielectric Filtration Vacuum Filtration & Washing (Cold EtOH) Cooling->Filtration Recryst Recrystallization (Ethanol/Water) Filtration->Recryst Product N'-Methylidenepyridine-4-carbohydrazide (Pure Crystals) Recryst->Product

Step-by-step workflow comparing conventional reflux and microwave-assisted synthesis methods.

In-Process Quality Control & Self-Validation

To ensure the protocol operates as a self-validating system, researchers must monitor the reaction progress and confirm the final structure:

  • Visual Cues: The transition from a clear ethanolic solution to a dense, cloudy suspension serves as a macroscopic indicator of successful azomethine formation and subsequent precipitation.

  • TLC Monitoring: Use a silica gel stationary phase and a Chloroform:Methanol (9:1 v/v) mobile phase. The product will migrate significantly higher (larger Rf) than the highly polar INH starting material. The reaction is deemed complete when the INH spot disappears entirely[4].

  • Spectroscopic Validation:

    • IR Spectroscopy: Look for the disappearance of the primary amine (NH2) doublet stretches (typically ~3300 cm⁻¹) and the appearance of a strong, sharp azomethine (C=N) stretch between 1600–1650 cm⁻¹[7].

    • ¹H-NMR Spectroscopy: The definitive marker of success is the presence of the N=CH2 protons resonating downfield (typically between 8.35 to 8.54 ppm), confirming the methylidene linkage[8].

References

  • Hearn, M. J., et al. "Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid." European Journal of Medicinal Chemistry (2009). PubMed Central (PMC). URL:[Link]

  • Al-Hiyari, B. A., et al. "Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities." Molbank (2021). MDPI. URL:[Link]

  • Bhardwaj, et al. "Long-acting antituberculous therapeutic nanoparticles target macrophage endosomes." FASEB Journal (2018). PubMed Central (PMC). URL:[Link]

Sources

Application

green chemistry solvent-free synthesis of n'-methylidenepyridine-4-carbohydrazide

Application Note: Green Chemistry Solvent-Free Synthesis of N'-Methylidenepyridine-4-carbohydrazide Executive Summary & Scope N'-methylidenepyridine-4-carbohydrazide is a highly valuable Schiff base (hydrazone) pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Green Chemistry Solvent-Free Synthesis of N'-Methylidenepyridine-4-carbohydrazide

Executive Summary & Scope

N'-methylidenepyridine-4-carbohydrazide is a highly valuable Schiff base (hydrazone) pharmacophore synthesized via the condensation of isoniazid (pyridine-4-carbohydrazide) and formaldehyde[1]. It is extensively utilized in medicinal chemistry and drug development for its potent biological activities, particularly against multi-drug resistant (MDR) Mycobacterium tuberculosis and various tumor cell lines[2]. Historically, synthesizing this compound required refluxing the precursors in volatile organic solvents (e.g., methanol or ethanol) with acidic catalysts, leading to hazardous waste generation, prolonged reaction times, and complex purification steps[1][3].

This application note provides two validated, solvent-free green chemistry protocols: Mechanochemical Synthesis (Ball Milling) and Microwave-Assisted Organic Synthesis (MAOS) . Designed for researchers and drug development professionals, these protocols eliminate bulk solvents, drastically reduce the Environmental Factor (E-factor), and provide a self-validating workflow for high-purity product isolation[4][5].

Mechanistic Rationale & Field-Proven Insights

The Causality of Solvent-Free Efficiency In traditional solution-phase chemistry, the solvent acts as a heat-transfer agent but dilutes the reactants, inherently lowering the collision frequency. By transitioning to a solvent-free solid-state or melt environment, we force an extremely high local concentration of the reactive functional groups, thereby lowering the activation barrier[6].

Field-Proven Insight: The Paraformaldehyde Surrogate A critical error in attempting "solvent-free" formaldehyde condensation is the use of aqueous formalin, which introduces water and defeats the green chemistry premise. To achieve true solvent-free conditions, these protocols utilize paraformaldehyde (a solid polymer of formaldehyde). Under mechanical shear (milling) or microwave irradiation, paraformaldehyde depolymerizes in situ, releasing reactive formaldehyde gas directly into the solid isoniazid matrix[7]. The nucleophilic attack of the isoniazid terminal amine on the carbonyl carbon proceeds rapidly. The localized heat evaporates the water byproduct, driving the equilibrium entirely toward the azomethine (-C=N-) linkage without the need for Dean-Stark apparatuses or chemical desiccants[5][6].

Materials and Reagents

  • Isoniazid (Pyridine-4-carbohydrazide) : >99% purity, finely powdered.

  • Paraformaldehyde : Reagent grade, dry powder (used as the solid formaldehyde equivalent).

  • Equipment :

    • For Mechanochemistry: Planetary ball mill (e.g., Pulverisette 7) equipped with 25 mL stainless steel grinding jars and 10 mm stainless steel balls.

    • For MAOS: Dedicated laboratory microwave synthesizer (e.g., CEM Discover) equipped with infrared (IR) temperature monitoring.

Experimental Protocols

Protocol A: Mechanochemical Synthesis (Planetary Ball Milling) This method utilizes mechanical energy to overcome the activation barrier, inducing a localized solid-state reaction[3].

  • Stoichiometric Preparation : Accurately weigh 10.0 mmol (1.37 g) of isoniazid and 10.0 mmol (0.30 g) of paraformaldehyde equivalent.

  • Milling Setup : Transfer the dry powders into a 25 mL stainless steel milling jar. Add two 10 mm stainless steel balls to provide optimal shear and impact forces.

  • Milling Cycle : Operate the planetary ball mill at 400 rpm. Crucial Insight: Run the mill in three 10-minute intervals, with 2-minute cooling pauses in between. This prevents excessive thermal buildup that could degrade the newly formed hydrazone bond[3].

  • Product Recovery : Open the jar in a well-ventilated fume hood. The physical transformation from a heterogeneous powder mixture to a uniform, microcrystalline solid indicates reaction completion[6].

  • Purification : Extract the powder. Because the reaction achieves >95% conversion, column chromatography is bypassed. A single wash with 5 mL of ice-cold absolute ethanol removes trace unreacted starting materials. Dry under a vacuum.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (MAOS) This method leverages dielectric heating for rapid, uniform energy transfer directly to the reactant molecules[5].

  • Preparation : Intimately triturate 10.0 mmol of isoniazid and 10.0 mmol of paraformaldehyde in an agate mortar for 1–2 minutes to ensure uniform distribution.

  • Microwave Setup : Transfer the homogenized mixture into a 10 mL quartz microwave reaction vessel. Do not add any solvent.

  • Irradiation : Subject the mixture to microwave irradiation at 300 W for 3 to 4 minutes. Crucial Insight: Program the microwave's IR sensor to cap the temperature at 120°C. Exceeding this temperature can lead to the rapid sublimation of paraformaldehyde before it fully reacts, reducing the overall yield[4][5].

  • Cooling and Recovery : Allow the vessel to cool to room temperature. The product will solidify into a crystalline mass. Triturate with cold ethanol, filter, and dry.

Quantitative Data & Green Chemistry Metrics

The transition to solvent-free methodologies yields significant improvements in sustainability metrics, as summarized below[4].

ParameterConventional RefluxMechanochemical (Ball Milling)Microwave-Assisted (MAOS)
Reaction Time 2 – 12 Hours30 Minutes3 – 4 Minutes
Solvent Used Methanol/Ethanol (Bulk)NoneNone
Yield 60% – 80%>95%>92%
Atom Economy ~75% (due to solvent/catalyst)~94%~94%
E-Factor (Waste/Product) >5.0 g/g<0.2 g/g<0.2 g/g
Purification Required Recrystallization/ColumnMinimal (Cold Wash)Minimal (Cold Wash)

Analytical Characterization & Protocol Self-Validation

To ensure the trustworthiness of the synthesis, the protocol is self-validating through distinct spectroscopic shifts. The successful formation of N'-methylidenepyridine-4-carbohydrazide must be confirmed via the following markers[1]:

  • FT-IR Spectroscopy : The most immediate validation is the disappearance of the primary amine N-H stretching bands of isoniazid (~3300 cm⁻¹) and the emergence of a sharp, intense azomethine (-C=N-) stretch at ~1620 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : The spectrum will lack the broad -NH₂ singlet of the isoniazid precursor. Instead, look for the characteristic methylidene protons (=CH₂) appearing as a distinct signal around 7.5–8.0 ppm, and the highly deshielded amide -NH- proton at approximately 11.5–12.0 ppm.

Workflow and Mechanistic Visualizations

Workflow Iso Isoniazid (Solid Powder) Mix Intimate Mixing (High Local Concentration) Iso->Mix Para Paraformaldehyde (Solid Surrogate) Para->Mix Mech Mechanochemical Milling or Microwave Irradiation Mix->Mech Energy Input (No Bulk Solvent) Prod N'-methylidenepyridine- 4-carbohydrazide (Microcrystalline) Mech->Prod >95% Yield Water H₂O Vapor (Evaporated) Mech->Water Byproduct

Solvent-free workflow utilizing solid-state energy input to drive hydrazone condensation.

GreenMetrics SolventFree Solvent-Free Synthesis AtomEcon High Atom Economy (~94%) SolventFree->AtomEcon Maximized Incorporation EFactor Low E-Factor (<0.2 g/g) SolventFree->EFactor Minimal Byproducts Waste Zero Toxic Solvent Waste SolventFree->Waste Elimination of Organics Energy Reduced Energy Consumption SolventFree->Energy Rapid Reaction Time

Logical causality of green chemistry metrics achieved through solvent-free protocols.

References

  • Scilit. Catalyst‐ and Solvent‐Free Synthesis of N‐Acylhydrazones via Solid‐State Melt Reaction. [Link]

  • ACS Publications. Solvent-Free and Catalysis-Free Approach to the Solid State in Situ Growth of Crystalline Isoniazid Hydrazones. [Link]

  • National Institutes of Health (NIH). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities.[Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

Sources

Method

APPLICATION NOTE: N'-Methylidenepyridine-4-Carbohydrazide Derivatives in Anti-Tubercular Drug Discovery

Executive Summary & Mechanistic Rationale The emergence of Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the clinical efficacy of first-line therapeutics. Isoniazid (pyridine-4-carbohyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The emergence of Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the clinical efficacy of first-line therapeutics. Isoniazid (pyridine-4-carbohydrazide, INH) has historically served as a cornerstone anti-tubercular agent. However, INH is a hydrophilic prodrug that requires redox activation by the mycobacterial catalase-peroxidase enzyme (KatG) to form an isonicotinoyl radical. This radical subsequently forms an adduct with NAD+, inhibiting the enoyl-acyl carrier protein reductase (InhA) and halting mycolic acid biosynthesis[1]. Mutations in the katG gene are the primary drivers of high-level INH resistance[2].

To overcome this bottleneck, drug development has pivoted toward synthesizing Schiff base derivatives, specifically N'-methylidenepyridine-4-carbohydrazide scaffolds. By condensing the highly polar terminal hydrazine of INH with various aldehydes, chemists generate an azomethine (-N=CH-) linkage.

The Causality of the Scaffold:

  • Enhanced Lipophilicity: The azomethine modification significantly increases the partition coefficient (logP) of the molecule. This lipophilic shift is critical, as it facilitates rapid passive diffusion across the exceptionally thick, lipid-rich mycolic acid envelope of M. tuberculosis[3],[4].

  • Alternative Activation & Target Bypass: Once intracellular, these lipophilic Schiff bases can act as highly permeable prodrugs or, critically, bypass KatG-dependent activation entirely by interacting with alternative targets (such as Pks13) or directly binding to InhA[5].

MOA INH Isoniazid (INH) Hydrophilic Prodrug CellWall Mycobacterial Cell Wall (Mycolic Acid Layer) INH->CellWall Slow Diffusion Schiff N'-methylidenepyridine-4-carbohydrazide Lipophilic Schiff Base Schiff->CellWall Rapid Diffusion KatG KatG Enzyme (Prone to Mutation) CellWall->KatG INH CellWall->KatG Prodrug Cleavage Alternative Direct Target Binding (Bypass KatG) CellWall->Alternative Intact Schiff Base Radical Isonicotinoyl Radical KatG->Radical InhA InhA / Pks13 Inhibition (Cell Death) Radical->InhA Alternative->InhA Overcomes MDR

Figure 1: Mechanistic pathway comparing standard Isoniazid activation versus lipophilic Schiff base.

Chemical Synthesis & Analytical Validation Protocol

The synthesis of N'-methylidenepyridine-4-carbohydrazide derivatives relies on a nucleophilic addition-elimination reaction. The protocol below is designed to be a self-validating system, ensuring high yield and structural confirmation before biological screening[6].

Step-by-Step Methodology
  • Preparation: Dissolve 0.01 moles of pyridine-4-carbohydrazide (INH) in 20 mL of absolute ethanol in a round-bottom flask.

  • Condensation: Add an equimolar amount (0.01 moles) of the target aldehyde (e.g., formaldehyde or a substituted benzaldehyde) to the stirring solution.

  • Acid Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: The acid protonates the carbonyl oxygen of the aldehyde, drastically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine of the INH hydrazide group, driving the formation of the intermediate carbinolamine.

  • Reflux & Dehydration: Reflux the mixture at 70–80°C for 2 to 4 hours. The elevated temperature promotes the elimination of water from the carbinolamine, locking in the stable azomethine (-N=CH-) double bond.

  • Purification: Cool the reaction mixture in an ice bath to precipitate the product. Filter under vacuum, wash with cold ethanol, and recrystallize to obtain the pure Schiff base.

Analytical Validation

To validate the structural integrity of the synthesized compound, perform spectroscopic analysis. The disappearance of the primary amine peaks and the appearance of the imine stretch confirm successful condensation.

Table 1: Expected Physicochemical and Spectral Characterization Data

ParameterIsoniazid (Parent)N'-methylidenepyridine-4-carbohydrazide Derivative
LogP (Calculated) -0.70 (Hydrophilic)+1.50 to +3.50 (Lipophilic)
IR Spectroscopy N-H stretch at 3300 cm⁻¹Azomethine (-N=CH-) stretch at 1620–1650 cm⁻¹
¹H NMR (DMSO-d6) Primary NH₂ at ~4.5 ppmImine proton (-CH=N-) singlet at 8.2–8.8 ppm
Mass Spectrometry [M+H]⁺ at m/z 138.1[M+H]⁺ corresponding to aldehyde substituent

In Vitro Anti-Tubercular Screening (REMA Protocol)

Testing compounds against M. tuberculosis requires specialized High-Throughput Screening (HTS) due to the pathogen's extremely slow doubling time (~15-20 hours). The Resazurin Microtiter Assay (REMA) is the gold standard for this workflow[5].

Causality of the Indicator: Resazurin (Alamar Blue) is a non-fluorescent blue redox dye. Metabolically active (living) mycobacteria reduce resazurin to resorufin, a highly fluorescent pink compound. This provides a self-validating, quantifiable colorimetric shift that eliminates the need for 4-week agar colony counting, reducing assay time to 7–8 days.

Step-by-Step Methodology
  • Compound Preparation: Prepare two-fold serial dilutions of the synthesized Schiff base in Middlebrook 7H9 broth (supplemented with OADC) within a 96-well microtiter plate.

  • Inoculation: Adjust the M. tuberculosis H37Rv (or MDR clinical isolate) culture to a McFarland standard of 1.0. Dilute 1:20 and inoculate 100 µL into each well.

  • Primary Incubation: Seal the plates and incubate at 37°C for 7 days in a biosafety level 3 (BSL-3) facility.

  • Redox Indicator Addition: Add 30 µL of 0.01% resazurin solution to each well.

  • Secondary Incubation & Readout: Incubate for an additional 24–48 hours. Determine the Minimum Inhibitory Concentration (MIC) by reading fluorescence (Excitation 530 nm / Emission 590 nm) or by visually identifying the lowest concentration well that remains blue (indicating no bacterial metabolism).

REMA Prep Compound Serial Dilution Inoculate Inoculate M. tb (H37Rv / MDR) Prep->Inoculate Incubate1 Incubate 7 Days (37°C) Inoculate->Incubate1 AddDye Add Resazurin (Redox Dye) Incubate1->AddDye Incubate2 Incubate 24h (Color Shift) AddDye->Incubate2 Readout Fluorescence Readout (MIC Determination) Incubate2->Readout

Figure 2: Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for M. tuberculosis.

Quantitative Data Summary & Selectivity Profiling

To ensure that the anti-tubercular activity is pathogen-specific and not a result of general cytotoxicity, compounds must be counter-screened against mammalian cell lines (e.g., Vero or HepG2 cells) using an MTT viability assay. The Selectivity Index (SI) is calculated as the ratio of mammalian cytotoxicity (CC₅₀) to mycobacterial MIC. An SI > 10 is the universally accepted threshold for a viable hit compound.

Table 2: Comparative In Vitro Anti-Tubercular Activity and Selectivity

Strain / Cell Line ProfileIsoniazid (Standard)Representative Schiff Base DerivativeTarget Threshold
M. tb H37Rv (Wild-Type) 0.05 µg/mL0.12 – 0.50 µg/mL< 1.0 µg/mL
M. tb MDR (KatG Mutant) > 10.0 µg/mL0.50 – 2.00 µg/mL< 5.0 µg/mL
Mammalian Cell Line (CC₅₀) > 100 µg/mL> 50 µg/mL> 50 µg/mL
Selectivity Index (SI) > 2000> 25> 10

References

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains Source: PMC - NIH URL:[Link][3]

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis Source: PMC - NIH URL:[Link][6]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications Source: CMJ Publishers URL:[Link][4]

  • Design, synthesis and biological evaluation of novel isoniazid derivatives with potent antitubercular activity Source: Repositório Científico do IPL URL:[Link][1]

  • Isoniazid: An Update on the Multiple Mechanisms for a Singular Action Source: ResearchGate URL:[Link][2]

  • 19 Schiff bases as antimycobacterial agents: synthesis, molecular docking and a plausible mechanism of action Source: PubMed - NIH URL:[Link][5]

Sources

Application

preparation of n'-methylidenepyridine-4-carbohydrazide Schiff bases

An In-Depth Guide to the Synthesis and Application of N'-Methylidenepyridine-4-carbohydrazide Schiff Bases Introduction: A Strategic Evolution in Medicinal Chemistry Pyridine-4-carbohydrazide, widely known as isoniazid (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis and Application of N'-Methylidenepyridine-4-carbohydrazide Schiff Bases

Introduction: A Strategic Evolution in Medicinal Chemistry

Pyridine-4-carbohydrazide, widely known as isoniazid (INH), has been a cornerstone in the treatment of tuberculosis for over half a century, primarily by inhibiting the synthesis of mycolic acids essential for the mycobacterial cell wall.[1] However, the rise of drug-resistant strains, often due to the metabolic deactivation of INH, necessitates the development of novel therapeutic agents.[1][2] The synthesis of N'-methylidenepyridine-4-carbohydrazide derivatives, a class of compounds known as Schiff bases or hydrazones, represents a strategic and highly fruitful approach in medicinal chemistry to address this challenge.[3][4][5]

The core principle involves the condensation of the primary amine group of the isoniazid hydrazide moiety with the carbonyl group of various aldehydes or ketones.[2][6] This modification serves a dual purpose. Firstly, it protects the vulnerable hydrazine group from deactivating acetylation, a common resistance mechanism.[2] Secondly, the addition of diverse aldehyde- or ketone-derived substituents often increases the lipophilicity of the molecule, which can enhance its ability to penetrate the lipid-rich cell wall of pathogens and augment its biological activity.[7][8] These Schiff bases are characterized by the presence of an azomethine group (-C=N-), a pharmacophore associated with a remarkably broad spectrum of biological activities, including antimicrobial, antitubercular, anticancer, and anti-inflammatory properties.[3][4][9]

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N'-methylidenepyridine-4-carbohydrazide Schiff bases, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Methodologies: Crafting the Azomethine Linkage

The fundamental reaction for preparing these Schiff bases is a condensation reaction between the nucleophilic amino group of pyridine-4-carbohydrazide and the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a small amount of acid and results in the formation of the characteristic C=N double bond (azomethine group).[3][10]

G cluster_1 Product Pyridine Pyridine-4-carbohydrazide (Isoniazid) SchiffBase N'-Methylidenepyridine-4-carbohydrazide Schiff Base Pyridine->SchiffBase + Carbonyl Aldehyde or Ketone (R-C(=O)-R') Carbonyl->SchiffBase Condensation (Ethanol, Acetic Acid cat.) G cluster_methods Heating Method Reactants 1. Combine Reactants (Isoniazid, Aldehyde, Ethanol, Acetic Acid) Reflux Conventional Reflux (4-8 hours) Reactants->Reflux Microwave Microwave Irradiation (10-20 minutes) Reactants->Microwave TLC 2. Monitor Reaction (TLC) Reflux->TLC Microwave->TLC Cooling 3. Cool Mixture TLC->Cooling Filtration 4. Filter Product Cooling->Filtration Washing 5. Wash with Cold Ethanol Filtration->Washing Drying 6. Dry Product (Desiccator) Washing->Drying Characterization 7. Characterize (FT-IR, NMR, MS) Drying->Characterization

Sources

Method

in vivo testing protocols for n'-methylidenepyridine-4-carbohydrazide derivatives

Application Note: In Vivo Pharmacokinetic and Efficacy Testing Protocols for N′ -Methylidenepyridine-4-Carbohydrazide Derivatives Introduction & Mechanistic Rationale The emergence of multidrug-resistant Mycobacterium tu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Pharmacokinetic and Efficacy Testing Protocols for N′ -Methylidenepyridine-4-Carbohydrazide Derivatives

Introduction & Mechanistic Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel chemotherapeutics. Isoniazid (INH) remains a cornerstone of first-line TB therapy; however, its clinical utility is frequently limited by resistance and severe hepatotoxicity. N′ -methylidenepyridine-4-carbohydrazide derivatives—often referred to as isoniazid Schiff bases—are synthesized via the condensation of pyridine-4-carbohydrazide with various aldehydes[1].

The Causality of Chemical Modification: Isoniazid is a prodrug. Its primary hepatotoxicity arises from its metabolism: hepatic N-acetyltransferase 2 (NAT2) acetylates INH into acetylisoniazid, which is subsequently hydrolyzed into acetylhydrazine, a highly toxic metabolite. By forming a Schiff base at the N′ position, N-acetylation is sterically and chemically blocked, drastically reducing in vivo hepatotoxicity. Furthermore, the addition of lipophilic moieties at the methylidene carbon increases the compound's partition coefficient (mLogP), enhancing passive diffusion across the lipid-rich, mycolic acid-heavy mycobacterial cell envelope[2]. Once intracellular, these derivatives are activated by the mycobacterial catalase-peroxidase enzyme (KatG) to form an acyl radical that binds NAD+, ultimately inhibiting the InhA enzyme and arresting mycolic acid synthesis[3].

G A N'-methylidene-INH Derivatives B Lipid Cell Wall Penetration A->B Diffusion C KatG Activation (Catalase-Peroxidase) B->C Intracellular D Acyl Radical Formation C->D Oxidation E INH-NAD+ Adduct Formation D->E +NAD+ F InhA Enzyme Inhibition E->F Binding G Mycolic Acid Arrest & Cell Death F->G FAS-II Block

Mechanism of action for INH-derivatives targeting the InhA pathway via KatG activation.

In Vivo Testing Workflow

Evaluating these derivatives requires a bifurcated in vivo approach. First, the pharmacokinetic (PK) and toxicity profile must be established to confirm that the Schiff base remains intact in circulation and bypasses toxic metabolic pathways[4]. Second, efficacy must be tested in a physiologically relevant murine aerosol infection model, which accurately mimics human pulmonary transmission[5][6].

W S1 1. Compound Formulation (Methylcellulose/Tween 80) S4 4. In Vivo Dosing (Oral Gavage) S1->S4 S2 2. Aerosol Infection (Mtb H37Rv Strain) S3 3. Baseline CFU Count (Day 14 Post-Infection) S2->S3 S3->S4 S5 5. PK & Toxicity (LC-MS/MS & ALT/AST) S4->S5 PK Cohort S6 6. Efficacy Assessment (Lung/Spleen Plating) S4->S6 Efficacy Cohort

In vivo experimental workflow for evaluating antitubercular efficacy and pharmacokinetics.

Protocol I: Pharmacokinetics & Hepatotoxicity Assessment

Objective: To determine the bioavailability, half-life, and hepatic safety of the N′ -methylidenepyridine-4-carbohydrazide derivatives. Self-Validating Design: Because the Schiff base prevents N-acetylation, the circulating active pharmaceutical ingredient is the intact derivative, not free INH[4]. The analytical LC-MS/MS method must be calibrated specifically for the derivative's mass transitions to validate true bioavailability.

Step-by-Step Methodology:

  • Formulation: Dissolve the derivative in a minimal volume of ethanol (≤5% final volume), then suspend in an aqueous vehicle of 0.05% methylcellulose and 0.04% Tween 80[6]. Causality: Schiff bases are highly lipophilic; this specific surfactant blend ensures a homogenous suspension for accurate oral dosing without inducing gastrointestinal distress.

  • Administration: Administer the formulation via oral gavage to female BALB/c mice at a dose of 25 mg/kg body weight[6].

  • Blood Sampling: Collect blood via submandibular bleed into heparinized tubes at 0.5, 1, 2, 4, 6, and 24 hours post-dose. Centrifuge at 3,000 × g for 10 minutes to isolate plasma.

  • LC-MS/MS Quantification: Extract plasma proteins using cold acetonitrile. Analyze the supernatant via LC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the intact Schiff base[4].

  • Hepatotoxicity Screening: At the 24-hour mark, analyze a subset of serum for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels using standard colorimetric assays to confirm the absence of hydrazine-induced liver damage.

Table 1: Representative Pharmacokinetic and Toxicity Parameters

ParameterIsoniazid (Standard) N′ -methylidene DerivativeBiological Implication
Elimination Half-life ( t1/2​ ) ~1.5 hours< 2.0 hoursRapid clearance maintained, reducing systemic accumulation[4].
Peak Plasma Conc. ( Cmax​ ) 10 - 15 mg/L~24 mg/LEnhanced lipophilicity improves GI absorption and peak exposure[4].
Hepatotoxicity (ALT/AST) Elevated (Chronic use)Baseline (Normal)Blocked N-acetylation prevents formation of toxic acetylhydrazine[4].
Circulating Entity Free INHIntact Schiff BaseThe derivative itself acts as the transportable prodrug in vivo[4].

Protocol II: Murine Low-Dose Aerosol Infection Model

Objective: To evaluate the sterilizing activity of the derivative in a clinically translatable model of pulmonary tuberculosis. Self-Validating Design: Intravenous bolus models create artificial, rapid-onset miliary TB. The low-dose aerosol model deposits precisely 50–100 bacilli directly into the alveoli, mimicking natural human droplet transmission[6]. Furthermore, delaying treatment until Day 14 post-infection ensures the bacterial burden has reached ~10^7 CFU, providing a self-validating baseline of established clinical disease rather than mere prophylaxis[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis (H37Rv or Erdman strain) in Middlebrook 7H9 broth supplemented with OADC until mid-log phase[2]. Adjust turbidity and dilute to a standardized concentration.

  • Aerosol Exposure: Place specific-pathogen-free female C57BL/6 mice into a Middlebrook aerosol generation device (e.g., Glas-Col). Expose the mice to the standardized aerosolized inoculum calibrated to deposit 50 to 100 bacilli per lung[6].

  • Baseline Validation (Day 14): On day 14 post-infection, euthanize a control subset of untreated mice (n=5). Aseptically remove and homogenize the lungs. Plate serial dilutions on Middlebrook 7H11 agar to confirm the establishment of a high-burden infection (~ 106 to 107 CFU)[7].

  • Therapeutic Dosing: Begin treatment on Day 14. Administer the formulated derivative (25 mg/kg) via oral gavage. Depending on the PK profile, dosing can be administered daily or once-weekly for a duration of 4 to 5 weeks[6][8].

  • Tissue Harvesting & Plating: One week after the final dose, euthanize the treated cohorts. Aseptically harvest the lungs and spleen (to measure disseminated infection). Homogenize tissues in PBS, perform serial dilutions, and plate on nutrient 7H11 agar[6].

  • Enumeration: Incubate plates at 37°C in humidified air for 14 to 21 days. Count bacterial colony formation to determine the Log10 CFU reduction compared to baseline and untreated controls[6].

Table 2: Expected Efficacy Readouts in Murine Aerosol Model (4-Week Treatment)

Tissue EvaluatedUntreated Control (Log10 CFU)INH Control (25 mg/kg)Derivative (25 mg/kg)Interpretation
Lungs (Primary Site) 7.5 - 8.03.5 - 4.03.0 - 4.0Derivative exhibits comparable or superior bactericidal activity to INH[4].
Spleen (Dissemination) 5.5 - 6.01.5 - 2.0Below Detection LimitEnhanced lipophilicity improves tissue penetration and sterilizing immunity[4][6].

References

  • Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. nih.gov.
  • Design and synthesis of antituberculars: preparation and evaluation against Mycobacterium tuberculosis of an isoniazid Schiff base. oup.com.
  • Evaluation of Once-Weekly Therapy for Tuberculosis Using Isoniazid plus Rifamycins in the Mouse Aerosol Infection Model. nih.gov.
  • Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis. asm.org.
  • Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide. pnas.org.
  • Synthesis of indole-functionalized isoniazid conjugates with potent antimycobacterial and antioxidant efficacy. nih.gov.
  • In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. nih.gov.
  • Buy n'-Methylidenepyridine-4-carbohydrazide (EVT-13957822). evitachem.com.

Sources

Application

Application Note: FT-IR Spectral Analysis of n'-methylidenepyridine-4-carbohydrazide

Audience: Researchers, scientists, and drug development professionals. Introduction N'-methylidenepyridine-4-carbohydrazide is a Schiff base derived from the condensation of pyridine-4-carbohydrazide, commonly known as i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

N'-methylidenepyridine-4-carbohydrazide is a Schiff base derived from the condensation of pyridine-4-carbohydrazide, commonly known as isoniazid, with formaldehyde.[1] Isoniazid is a cornerstone in the treatment of tuberculosis. The structural modification into a Schiff base can significantly alter the parent drug's biological activity, leading to new therapeutic potentials, including enhanced antimicrobial or anticancer properties.[1][2]

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the characterization of such novel compounds.[3] It provides a molecular fingerprint by detecting the vibrational modes of functional groups. For n'-methylidenepyridine-4-carbohydrazide, FT-IR is instrumental in confirming the successful synthesis by verifying the formation of the C=N (imine) bond and the modification of the hydrazide moiety.[3] This application note provides a comprehensive protocol for the FT-IR analysis of n'-methylidenepyridine-4-carbohydrazide, detailing the methodology and the interpretation of the resulting spectrum.

Molecular Structure and Vibrational Analysis

The key to interpreting the FT-IR spectrum of n'-methylidenepyridine-4-carbohydrazide lies in understanding its molecular structure and the characteristic vibrations of its constituent functional groups. The synthesis involves the reaction of the terminal -NH2 group of the hydrazide with an aldehyde, resulting in the formation of a C=N double bond.

Caption: Molecular structure of n'-methylidenepyridine-4-carbohydrazide with key functional groups highlighted for FT-IR analysis.

Experimental Protocol

This section outlines two common methods for preparing solid samples for FT-IR analysis: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

KBr Pellet Method

The KBr pellet method is a traditional and widely used technique for obtaining high-quality spectra of solid samples.[4] It involves dispersing the sample in a dry KBr matrix, which is transparent to infrared radiation.[5]

Materials and Equipment:

  • n'-methylidenepyridine-4-carbohydrazide (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

  • FT-IR Spectrometer

Protocol:

  • Grinding: Place 1-2 mg of the sample into a clean, dry agate mortar.[4] Add approximately 100-200 mg of dry KBr powder.[4][6] The sample-to-KBr ratio should be between 0.2% and 1%.[6]

  • Mixing: Gently grind the sample and KBr together until a fine, homogeneous powder is obtained.[4] This reduces particle size to minimize scattering of the IR beam.[6]

  • Pellet Formation: Transfer the powder mixture to a pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply a force of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[5][7]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and convenient technique that requires minimal to no sample preparation.[8][9][10] The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).[8]

Materials and Equipment:

  • n'-methylidenepyridine-4-carbohydrazide (a small amount)

  • FT-IR Spectrometer equipped with an ATR accessory

  • Spatula

Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Caption: Comparative workflow for KBr pellet and ATR FT-IR sample preparation methods.

Spectral Interpretation

The FT-IR spectrum of n'-methylidenepyridine-4-carbohydrazide can be divided into several key regions, each providing specific structural information. A comparison with the spectrum of the starting material, isoniazid, is crucial for confirming the synthesis.[11]

High-Frequency Region (4000-2500 cm⁻¹)
  • N-H Stretching: The hydrazide group in isoniazid exhibits N-H stretching vibrations, typically seen as one or two bands in the 3300-3100 cm⁻¹ range.[11] In the product, a single, sharp N-H stretching band from the secondary amide (-CO-NH-) is expected around 3200-3050 cm⁻¹. The disappearance of the characteristic -NH₂ stretching bands of the starting hydrazide is a primary indicator of successful imine formation.

  • C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring are expected as a group of weak to medium bands just above 3000 cm⁻¹.[12] The C-H stretching from the newly formed methylidene (=CH₂) group will also appear in this region.

Double Bond Region (1800-1500 cm⁻¹)
  • C=O Stretching (Amide I Band): This is one of the most intense and characteristic bands in the spectrum. For hydrazides, the C=O stretching vibration (Amide I) typically appears in the range of 1680-1650 cm⁻¹.[11][13][14] This band is a strong indicator of the presence of the carbonyl group.

  • C=N Stretching (Imine): The newly formed imine (C=N) bond gives rise to a stretching vibration in the 1690-1620 cm⁻¹ region.[15][16][17] This peak may sometimes overlap with the Amide I band or the pyridine ring vibrations. Its presence is a key piece of evidence for the formation of the Schiff base.

  • Pyridine Ring Vibrations: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations between 1615-1430 cm⁻¹.[18][19] These bands confirm the integrity of the pyridine ring structure within the molecule.

  • N-H Bending (Amide II Band): This vibration, resulting from the coupling of N-H in-plane bending and C-N stretching, is expected around 1560-1510 cm⁻¹.[13][14][20]

Fingerprint Region (1500-650 cm⁻¹)

This region contains a complex series of bands that are unique to the molecule.

  • C-N Stretching: The C-N stretching of the amide linkage is expected in the 1400-1200 cm⁻¹ range.

  • Pyridine Ring Bending: In-plane and out-of-plane bending vibrations of the pyridine ring and its C-H bonds occur here.[3] The pattern of out-of-plane C-H bending bands between 900-650 cm⁻¹ can be indicative of the substitution pattern on the pyridine ring.[3]

Data Summary Table

The following table summarizes the expected characteristic vibrational frequencies for n'-methylidenepyridine-4-carbohydrazide.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3200–3050MediumN-H StretchingAmide (-CO-NH-)
3100–3000WeakC-H StretchingAromatic (Pyridine)
1680–1650StrongC=O Stretching (Amide I)Hydrazide (-CO-NH-)
1690–1620MediumC=N StretchingImine
1615–1430MediumC=C and C=N Ring StretchingPyridine Ring
1560–1510MediumN-H Bending (Amide II)Amide (-CO-NH-)
900–650MediumC-H Out-of-Plane BendingPyridine Ring

Conclusion

FT-IR spectroscopy is an essential and efficient tool for the structural verification of n'-methylidenepyridine-4-carbohydrazide. By following the detailed protocols outlined in this note, researchers can reliably confirm the synthesis of this and related pyridine-hydrazone derivatives. The key spectral evidence for successful synthesis includes the appearance of the C=N imine stretching band and the concomitant changes in the N-H stretching region, confirming the conversion of the primary amine of the hydrazide to the imine linkage. This analytical confirmation is a critical step in the pipeline of drug discovery and materials science for advancing novel chemical entities.[3]

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Gunasekaran, S., & Sailatha, E. (2009). FTIR, FT Raman spectra and molecular structural confirmation of isoniazid. Indian Journal of Pure & Applied Physics, 47, 13-19.
  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure No. 1 FTIR spectrums of (a) Isoniazid, (b) L(+)tartaric acid and.... Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of A) isoniazid (inh) and B) Ag-inh. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • MDPI. (2021). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies. Molecules, 27(1), 136.
  • Gunasekaran, S., Thilak Kumar, R., Ponnusamy, S., & Edward Pushparaj, S. (2005). Vibrational spectra and normal coordinate analysis of isoniazid. Indian Journal of Chemistry, 44A, 171-176.
  • Khan, I., et al. (2020). An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones. ACS Omega, 5(30), 18837–18852.
  • Quantum Design Europe. (n.d.). Good to know about KBr pellets. Retrieved from [Link]

  • RSC Publishing. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. Physical Chemistry Chemical Physics, 20(43), 27486-27497.
  • Varghese, B., et al. (2008). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 20(4), 2627-2634.
  • Semantic Scholar. (2009). FTIR, FT Raman spectra and molecular structural confirmation of isoniazid. Retrieved from [Link]

  • AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved from [Link]

  • Kumar, S., et al. (2014). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Molecules, 19(9), 13745-13764.
  • Elixir International Journal. (2012). Elixir Vib. Spec. 45 (2012) 7891-7897. Retrieved from [Link]

  • Wentrup, C., & Reisinger, A. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society, 134(9), 4239–4252.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(6).
  • MDPI. (2022). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. International Journal of Molecular Sciences, 23(17), 9687.
  • ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. Retrieved from [Link]

  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d , '. Retrieved from [Link]

  • ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

  • Naveenkumar, H. S., et al. (2012). N′-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o765.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Journal of Chemistry, 2022, 1-19.
  • Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). High Speed Monitoring of Pyridine Adsorbing on Surface of TiO2 Powder by Rapid Scan. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Agilent. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (2019, February 20). FT-IR Spectroscopy for the Identification of Binding Sites and Measurements of the Binding Interactions of Important Metal Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). The µFTIR spectra of Amide I and Amide II regions, including the ester.... Retrieved from [Link]

  • Liu, Y., et al. (2019). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 4(2), 3337–3344.
  • Acta Crystallographica Section E. (2017). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde.
  • Jin, L., et al. (2013). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Journal of the Serbian Chemical Society, 78(11), 1649-1660.
  • DSpace@MIT. (2006). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • Agova, M., et al. (2019). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Scripta Scientifica Pharmaceutica, 6(1), 19-24.
  • PubChem. (n.d.). N'-[(e)-(4-iodophenyl)methylidene]pyridine-4-carbohydrazide. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2667.
  • NextSDS. (n.d.). N'-[(E)-(2-nitrophenyl)methylidene]pyridine-4-carbohydrazide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in n'-methylidenepyridine-4-carbohydrazide synthesis

Welcome to the Technical Support Center for the synthesis of N'-methylidenepyridine-4-carbohydrazide . This compound is a Schiff base (hydrazone) synthesized via the condensation of pyridine-4-carbohydrazide (isoniazid)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N'-methylidenepyridine-4-carbohydrazide . This compound is a Schiff base (hydrazone) synthesized via the condensation of pyridine-4-carbohydrazide (isoniazid) with formaldehyde.

While the fundamental reaction is a straightforward nucleophilic addition followed by dehydration, researchers frequently encounter severely capped yields, gummy residues, and incomplete conversions. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to help you achieve >85% yields with high crystalline purity.

Part 1: Troubleshooting Guide & FAQs

The synthesis of N'-methylidenepyridine-4-carbohydrazide is governed by strict thermodynamic and kinetic rules. Understanding the causality behind these rules is the key to overcoming common experimental failures.

Q1: Why is my reaction yield consistently capped at 40–50% despite prolonged refluxing? A: The root cause is almost always the use of standard 37% aqueous formaldehyde (formalin). Schiff base condensation is a reversible equilibrium reaction that produces water as a byproduct ( R−NH2​+R′=O⇌R−N=R′+H2​O ). Because formalin introduces a massive molar excess of bulk water into the system, Le Chatelier's principle dictates that the equilibrium will be aggressively shifted backward toward hydrolysis, capping your yield[1]. Solution: Switch your formaldehyde source from aqueous formalin to solid paraformaldehyde and utilize a water-scavenging system (like 3Å molecular sieves) to drive the reaction forward.

Q2: I switched to paraformaldehyde, but the reaction is sluggish and unreacted isoniazid remains. How do I fix this? A: Paraformaldehyde is a stable polymer that must be depolymerized into monomeric formaldehyde in situ before it can react. In a strictly neutral solvent like absolute ethanol, this depolymerization is kinetically extremely slow. Solution: Introduce a catalytic amount of glacial acetic acid. The acid serves a dual purpose: it rapidly catalyzes the thermal depolymerization of paraformaldehyde and activates the resulting formaldehyde carbonyl carbon for nucleophilic attack [2].

Q3: If acid accelerates the reaction, why does adding a stronger acid (like HCl) completely halt product formation? A: This is a classic pH optimization failure. Isoniazid contains a terminal hydrazide nitrogen with a pKa of approximately 2.0 to 3.5. If the reaction pH drops below 3.0 (which happens when using strong mineral acids like HCl), the hydrazide nitrogen becomes fully protonated ( −NH3+​ ). A protonated amine lacks the lone pair of electrons required to act as a nucleophile, completely halting the condensation [3]. Solution: Maintain a weakly acidic environment (pH 4.5–5.5) using glacial acetic acid. This provides enough protons to activate the carbonyl without neutralizing the nucleophile.

Q4: My product precipitates as a gummy resin instead of a clean, filterable powder. What went wrong? A: Gummy precipitates are typically caused by over-alkylation or the trapping of unreacted polymeric formaldehyde chains within the product matrix. Formaldehyde is highly reactive; if a large molar excess is used, it can react with the secondary amine of the newly formed hydrazone, leading to complex mixtures. Solution: Strictly control your stoichiometry to a 1:1.1 (Isoniazid:Formaldehyde) molar ratio. Ensure the reaction is heated sufficiently to fully consume the paraformaldehyde before cooling for crystallization.

Part 2: Mechanistic Logic & Workflows

The following diagram illustrates the critical causality between pH control, nucleophilicity, and reaction success.

G A pH Optimization for Isoniazid Hydrazone Synthesis B pH < 3.0 (Strong Acid, e.g., HCl) A->B C pH 4.5 - 5.5 (Weak Acid, e.g., Acetic Acid) A->C D pH > 7.0 (Neutral / Basic) A->D E Hydrazide Nitrogen Protonated (Loss of Nucleophilicity) B->E F Carbonyl Activated & Hydrazide Remains Nucleophilic C->F G Poor Carbonyl Activation (Sluggish Depolymerization) D->G H Reaction Halts (Yield < 10%) E->H I Optimal Condensation (Yield > 85%) F->I J Incomplete Conversion (Yield 40-50%) G->J

Figure 1: Mechanistic logic tree demonstrating the effect of pH on reaction yield.

Part 3: Quantitative Condition Analysis

To highlight the impact of the troubleshooting steps discussed above, the following table summarizes the quantitative outcomes of various synthetic conditions.

Formaldehyde SourceCatalystWater Removal StrategyReaction TimeExpected YieldProduct Morphology
37% Aqueous FormalinNoneNone6.0 h40 - 50%Gummy / Resin
37% Aqueous FormalinGlacial Acetic AcidNone4.0 h55 - 65%Amorphous Powder
ParaformaldehydeNone3Å Molecular Sieves8.0 h60 - 70%Crystalline
Paraformaldehyde Glacial Acetic Acid 3Å Molecular Sieves 3.0 h 85 - 95% High-Purity Needles

Part 4: Self-Validating Experimental Protocol

This protocol integrates the optimized parameters (paraformaldehyde, acetic acid catalysis, and molecular sieves) into a self-validating workflow. Every critical step includes an observable validation metric to ensure the system is functioning correctly before proceeding [2][3].

Materials Required
  • Pyridine-4-carbohydrazide (Isoniazid): 1.0 equivalent

  • Paraformaldehyde (powder): 1.1 equivalents

  • Absolute Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic)

  • 3Å Molecular Sieves (oven-dried at 250°C)

Step-by-Step Methodology

Step 1: Reagent Preparation & Setup

  • Add 1.0 eq of isoniazid and 1.1 eq of paraformaldehyde to a round-bottom flask.

  • Add absolute ethanol (approx. 10 mL per gram of isoniazid) and 1.0 g of activated 3Å molecular sieves.

  • Validation Check: The mixture should appear as a cloudy, heterogeneous white suspension.

Step 2: Catalysis & Depolymerization

  • Add 3–5 drops of glacial acetic acid per 10 mmol of isoniazid.

  • Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.

  • Validation Check: Within 30–45 minutes of reflux, the cloudy suspension of paraformaldehyde must transition into a clear/translucent solution, indicating successful depolymerization into monomeric formaldehyde.

Step 3: Condensation & Monitoring

  • Maintain reflux for 2.5 to 3 hours. As the Schiff base forms, the product may begin to precipitate out of the hot solution due to its lower solubility compared to the starting materials.

  • Validation Check (TLC): Spot the reaction mixture against an isoniazid standard on a silica TLC plate (Eluent: Ethyl Acetate:Methanol 9:1). The reaction is validated as complete when the lower Rf spot (isoniazid) completely disappears.

Step 4: Isolation via Hot Filtration

  • While the reaction mixture is still boiling hot, rapidly filter it through a fluted filter paper or a coarse glass frit.

  • Validation Check: This step is critical to mechanically separate the solid 3Å molecular sieves from the dissolved product. If the solution cools during filtration, the product will crash out prematurely onto the sieves.

Step 5: Crystallization & Recovery

  • Allow the hot filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 2 hours.

  • Filter the resulting crystals under vacuum and wash with a small volume of ice-cold absolute ethanol. Dry in vacuo.

  • Validation Check: The final product should present as distinct, sharp crystals. A melting point test should yield a sharp transition, confirming the absence of polymeric formaldehyde impurities.

Workflow Step1 1. Reagent Prep Isoniazid + Paraformaldehyde (1:1.1 Molar Ratio) Step2 2. Solvent & Catalyst Absolute EtOH + Glacial Acetic Acid (Cat.) Step1->Step2 Step3 3. Water Scavenging Add Activated 3Å Molecular Sieves Step2->Step3 Step4 4. Reflux Heat at 80°C (Monitor via TLC) Step3->Step4 Step5 5. Hot Filtration Rapidly Filter to Remove Sieves Step4->Step5 Step6 6. Crystallization Cool to 0°C & Wash with Cold EtOH Step5->Step6

Figure 2: Optimized self-validating experimental workflow for high-yield synthesis.

References

  • MDPI. "Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential". Molecules. Available at: [Link]

  • National Institutes of Health (NIH). "Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity". PMC. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting N'-Methylidenepyridine-4-Carbohydrazide Crystallization

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N'-methylidenepyridine-4-carbohydrazide , a Schiff base (hydrazone) derivative of isoniazid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N'-methylidenepyridine-4-carbohydrazide , a Schiff base (hydrazone) derivative of isoniazid (INH).

During the condensation of pyridine-4-carbohydrazide and formaldehyde, researchers frequently encounter co-crystallization of unreacted precursors. This guide provides field-proven causality analyses, self-validating experimental protocols, and targeted troubleshooting steps to ensure high-purity crystallization.

Part 1: Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of your precursors and product is the first step in diagnosing crystallization failures. Co-precipitation occurs when the solubility profiles of the unreacted precursors overlap with the target azomethine product.

CompoundRole in SynthesisMolecular WeightSolubility ProfileDiagnostic IR Peak
Pyridine-4-carbohydrazide (INH) Nucleophile137.14 g/mol High in water, moderate in hot ethanol~3300 cm⁻¹ (Primary NH₂ stretch)
Formaldehyde (Methanal) Electrophile30.03 g/mol Miscible in water/ethanol (polymerizes)~1700 cm⁻¹ (C=O stretch)
N'-methylidenepyridine-4-carbohydrazide Target Product149.15 g/mol Low in water/cold ethanol, high in hot ethanol~1650 cm⁻¹ (Azomethine C=N stretch)
Part 2: Mechanistic Workflow & Causality

The formation of the azomethine linkage is a reversible equilibrium reaction [1]. If water is not strictly managed during the reaction and subsequent cooling phases, the equilibrium shifts backward, leading to the hydrolysis of your product and the reappearance of unreacted precursors in your crystal lattice.

Reaction INH Isoniazid (Nucleophile) Hemiaminal Hemiaminal Intermediate INH->Hemiaminal + H+ (pH 5) FA Formaldehyde (Electrophile) FA->Hemiaminal Product N'-methylidenepyridine- 4-carbohydrazide Hemiaminal->Product - H2O Product->Hemiaminal Hydrolysis (+ H2O)

Reaction equilibrium and hydrolysis pathway in Schiff base synthesis.

Part 3: FAQs & Troubleshooting Guide

Q1: Why do I consistently find unreacted isoniazid (INH) co-crystallizing with my product despite using stoichiometric amounts? Causality: This is a classic equilibrium issue. Formaldehyde is typically supplied as formalin (a 37% aqueous solution). Using formalin introduces a massive stoichiometric excess of water into your reaction matrix. According to Le Chatelier's principle, this water drives the equilibrium backward during the cooling phase, hydrolyzing the product back into INH [1]. Because INH and the Schiff base share similar solubility profiles in ethanol, they co-precipitate. Solution: Switch from aqueous formalin to solid paraformaldehyde as your electrophile source. This eliminates the introduction of exogenous water.

Q2: My crystals are gummy or contain a white, insoluble powder. What is this, and how do I fix it? Causality: This is paraformaldehyde contamination. To drive the reaction forward, researchers often use an excess of formaldehyde. However, during solvent evaporation and crystallization, unreacted formaldehyde spontaneously polymerizes into paraformaldehyde, which precipitates as a gummy residue or an insoluble white powder. Solution: Wash the crude crystals with warm distilled water (approx. 60°C). Paraformaldehyde slowly depolymerizes and dissolves in warm water, while your lipophilic target product remains largely insoluble [2].

Q3: What is the optimal pH to prevent incomplete condensation? Causality: Schiff base formation requires precise acid catalysis to activate the carbonyl carbon. The optimal pH is between 4.5 and 5.5 [2].

  • If the pH is too low (< 4.0), the primary amine of the INH becomes heavily protonated, rendering it non-nucleophilic.

  • If the pH is too high (> 6.0), there are insufficient protons to activate the carbonyl oxygen of the formaldehyde. Both extremes result in unreacted precursors.

Q4: How do I analytically guarantee the absence of unreacted precursors in my final batch? Self-Validating System: Do not rely solely on melting point. Utilize a multi-modal validation approach:

  • TLC: Use a mobile phase of Chloroform:Methanol:Acetic Acid (90:10:0.5 v/v/v). Unreacted INH will elute with a distinct Rf value compared to the more lipophilic Schiff base [2].

  • FT-IR Spectroscopy: Confirm the complete disappearance of the dual N-H stretch of the primary amine (~3300 cm⁻¹) and verify the presence of a sharp azomethine C=N stretch (~1650 cm⁻¹) [1].

Part 4: Troubleshooting Decision Tree

Workflow Start Impure Crystals Detected Identify Identify Contaminant (TLC / IR) Start->Identify INH_Contam Unreacted Isoniazid (INH) Identify->INH_Contam NH2 stretch present FA_Contam Paraformaldehyde Polymer Identify->FA_Contam Insoluble white powder Fix_INH Recrystallize from Hot Ethanol INH_Contam->Fix_INH Fix_FA Wash with Warm Water (60°C) FA_Contam->Fix_FA Validate Re-analyze Purity (IR / NMR) Fix_INH->Validate Fix_FA->Validate

Decision tree for identifying and resolving unreacted precursor contamination.

Part 5: Optimized Experimental Protocol (Self-Validating)

This protocol is engineered to minimize water presence and force the equilibrium toward the product, ensuring high-purity crystallization.

Step 1: Reagent Preparation & Activation

  • Suspend 10 mmol (1.37 g) of pure pyridine-4-carbohydrazide (INH) in 20 mL of absolute ethanol.

  • Validation Check: Ensure the ethanol is anhydrous to prevent premature equilibrium shifting.

Step 2: Acid Catalysis

  • Add 2-3 drops of glacial acetic acid to the suspension. Measure the apparent pH to ensure it sits between 4.5 and 5.5[2].

Step 3: Electrophile Addition (Water-Free)

  • Add 12 mmol (0.36 g) of solid paraformaldehyde (1.2 eq).

  • Expert Insight: Using solid paraformaldehyde instead of aqueous formalin prevents the introduction of excess water, drastically reducing the chance of product hydrolysis during crystallization.

Step 4: Reflux & In-Process Monitoring

  • Heat the mixture under reflux (80°C) for 2 to 4 hours.

  • Self-Validation: At the 2-hour mark, spot the reaction mixture on a TLC plate against an INH standard. Continue refluxing until the INH spot is entirely consumed.

Step 5: Controlled Crystallization

  • Concentrate the solvent to half its volume under reduced pressure.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 2 hours. Rapid cooling prevents the entrapment of impurities within the crystal lattice.

Step 6: Targeted Washing

  • Filter the resulting crystals under a vacuum.

  • Wash sequentially with 10 mL of warm distilled water (60°C) to dissolve and remove any polymerized paraformaldehyde, followed immediately by 10 mL of cold diethyl ether to strip away residual water and facilitate rapid drying.

Step 7: Final Validation

  • Dry the crystals in a vacuum desiccator over anhydrous CaCl₂ for 24 hours. Analyze via FT-IR to confirm the absence of the primary amine peak.

References
  • Hearn, M. J., & Cynamon, M. H. (2009). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. European Journal of Medicinal Chemistry, 44(10), 4169–4178.[Link]

  • Al-Hiyari, B. A., Shakya, A. K., Naik, R. R., & Bardaweel, S. (2021). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. Molbank, 2021(1), M1189.[Link]

Troubleshooting

Technical Support Center: HPLC Purification of N'-Methylidenepyridine-4-carbohydrazide

Welcome to the technical support center for the HPLC purification of n'-methylidenepyridine-4-carbohydrazide and related compounds. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC purification of n'-methylidenepyridine-4-carbohydrazide and related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for common challenges encountered during the purification of this class of molecules.

Introduction

N'-methylidenepyridine-4-carbohydrazide and its analogs are an important class of compounds, often investigated for their potential therapeutic properties. Their purification by High-Performance Liquid Chromatography (HPLC) can present unique challenges due to their chemical structure, which includes a basic pyridine ring and a hydrazone linkage. This guide provides a structured approach to troubleshoot and optimize your purification methods, ensuring high purity and recovery of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC purification of n'-methylidenepyridine-4-carbohydrazide.

Issue 1: Poor Peak Shape (Tailing)

Symptom: The peak for your compound is asymmetrical, with a "tail" extending from the back of the peak.

Root Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The basic pyridine nitrogen in your compound can interact with acidic silanol groups on the surface of silica-based stationary phases (like C18), leading to peak tailing.[1][2]

    • Solution 1: Mobile Phase Modification. The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.[3] However, be aware that TEA can be difficult to remove from the HPLC system.[3] A more common approach is to use an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid.[4][5] At a low pH (typically ≤ 3), the ionization of the silanol groups is suppressed, minimizing these secondary interactions.[1]

    • Solution 2: Use of Modern, End-capped Columns. Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups.[2] Using a high-quality, end-capped C18 column can significantly reduce peak tailing for basic compounds.[1] Columns with polar-embedded phases can also provide shielding for basic analytes.[2]

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.[3]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[3]

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger (less polar in reversed-phase) than your initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3] If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound.

Issue 2: Poor Resolution or Co-elution of Impurities

Symptom: Your target peak is not well separated from other peaks, or multiple compounds are eluting as a single peak.

Root Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer in your mobile phase is critical for achieving good separation.[6]

    • Solution 1: Gradient Optimization. A shallow gradient (a slow increase in the percentage of organic solvent) can often improve the separation of closely eluting compounds.[6] Experiment with different gradient slopes and starting/ending percentages of your organic modifier.

    • Solution 2: Change the Organic Modifier. Different organic solvents (e.g., acetonitrile vs. methanol) offer different selectivities due to their unique chemical properties.[7] If you are not achieving adequate separation with one, trying the other may resolve the issue.[8]

    • Solution 3: pH Adjustment. The retention of ionizable compounds is highly dependent on the pH of the mobile phase.[9] Adjusting the pH can alter the retention times of your target compound and impurities, potentially leading to better separation. For basic compounds like n'-methylidenepyridine-4-carbohydrazide, operating at a low pH will result in protonation and potentially earlier elution, while a higher pH will keep it in its neutral form, leading to longer retention.[9]

  • Inappropriate Stationary Phase: A standard C18 column may not always provide the best selectivity for your specific mixture.

    • Solution: Consider columns with different stationary phases, such as phenyl-hexyl or cyano columns, which offer alternative separation mechanisms.[8] For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns can be effective.[10]

Issue 3: Compound Instability During Purification

Symptom: You observe degradation of your product during the HPLC run, indicated by the appearance of new peaks and a decrease in the area of your target peak over time.

Root Causes & Solutions:

  • Hydrolysis of the Hydrazone Linkage: Hydrazone bonds are susceptible to hydrolysis, particularly under acidic conditions.[11][12]

    • Solution 1: pH Control. While a low pH mobile phase can be beneficial for peak shape, very strong acidic conditions (e.g., pH < 2) can accelerate the hydrolysis of the hydrazone.[11][13] If you suspect degradation, try using a slightly higher pH buffer system (e.g., pH 3-4) or a weaker acid like formic acid instead of TFA. The stability of hydrazones is generally higher at neutral to slightly basic pH.[11][14]

    • Solution 2: Temperature Control. Higher temperatures can increase the rate of degradation. If your method uses elevated column temperatures, try running the purification at ambient temperature.

  • On-Column Degradation: The stationary phase itself can sometimes catalyze the degradation of sensitive compounds.

    • Solution: Ensure you are using a high-quality, well-maintained column. If you suspect the column is the issue, try a new column of the same type or a column with a different chemistry.

Issue 4: Irreproducible Retention Times

Symptom: The retention time of your compound varies significantly between injections or runs.

Root Causes & Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[8]

    • Solution: Ensure you are flushing the column with at least 10-20 column volumes of the starting mobile phase composition before injecting your sample.[8]

  • Mobile Phase Preparation Issues: Inconsistencies in mobile phase preparation can lead to shifts in retention time.

    • Solution: Prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your analysis.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the purification of n'-methylidenepyridine-4-carbohydrazide?

A1: A good starting point for reversed-phase HPLC purification would be:

  • Column: A C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection: UV detection at a wavelength where your compound has maximum absorbance.

This method can then be optimized based on the separation of your target compound from any impurities.

Q2: How does the pH of the mobile phase affect the retention of my compound?

A2: N'-methylidenepyridine-4-carbohydrazide is a basic compound due to the pyridine ring. In reversed-phase HPLC:

  • At low pH (e.g., below the pKa of the pyridine nitrogen), the compound will be protonated and more polar, leading to shorter retention times .[9]

  • At higher pH (e.g., above the pKa), the compound will be in its neutral, less polar form, resulting in longer retention times .[9] Manipulating the mobile phase pH is a powerful tool to adjust the retention and selectivity of your separation.[9]

Q3: My compound is very polar and does not retain well on a C18 column. What are my options?

A3: For very polar compounds, several strategies can be employed:

  • Highly Aqueous Mobile Phases: Use a mobile phase with a very low percentage of organic modifier. Some modern C18 columns are designed to be stable in 100% aqueous conditions.[15]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention of highly polar analytes.

  • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms that can be beneficial for polar and ionizable compounds.[16]

Q4: Should I use methanol or acetonitrile as the organic modifier?

A4: Both are common organic modifiers in reversed-phase HPLC, but they can provide different selectivities.[7]

  • Acetonitrile generally has a lower viscosity, allowing for lower backpressure. It is also aprotic.

  • Methanol is a protic solvent and can engage in hydrogen bonding interactions. If you are struggling with co-eluting impurities, switching from one solvent to the other is a valuable optimization step.[8]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Purification

This protocol provides a robust starting point for the purification of n'-methylidenepyridine-4-carbohydrazide.

  • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude n'-methylidenepyridine-4-carbohydrazide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or DMSO).

    • If possible, use the initial mobile phase composition as the sample solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection: UV, at the absorbance maximum of the compound.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      30 95
      35 95
      36 5

      | 45 | 5 |

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation).

Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Modifiers

This protocol is designed to address significant peak tailing issues.

  • Column and Sample Preparation: As described in Protocol 1.

  • Mobile Phase Preparation (Option A - Acidic):

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

  • Mobile Phase Preparation (Option B - Basic Modifier - Use with caution):

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Add 0.1% (v/v) Triethylamine (TEA) to both Mobile Phase A and B.

  • HPLC Method: Use the same gradient program as in Protocol 1.

  • Analysis: Compare the chromatograms obtained with the standard TFA method and the modified mobile phases to assess the improvement in peak shape.

Visualizations

Workflow for HPLC Method Development

HPLC_Method_Development cluster_start Initial Steps cluster_optimization Optimization Cycle cluster_troubleshooting Troubleshooting Start Define Purification Goal (Purity, Yield) SelectColumn Select Initial Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (e.g., ACN/H2O with TFA) SelectColumn->SelectMobilePhase RunInitialGradient Run Initial Gradient SelectMobilePhase->RunInitialGradient EvaluateChromatogram Evaluate Chromatogram (Resolution, Peak Shape) RunInitialGradient->EvaluateChromatogram OptimizeGradient Optimize Gradient (Slope, Time) EvaluateChromatogram->OptimizeGradient Poor Resolution ChangeSolvent Change Organic Solvent (MeOH vs. ACN) EvaluateChromatogram->ChangeSolvent Co-elution AdjustpH Adjust Mobile Phase pH EvaluateChromatogram->AdjustpH Poor Retention/Selectivity PeakTailing Address Peak Tailing (End-capped column, Modifiers) EvaluateChromatogram->PeakTailing Peak Tailing Instability Address Instability (pH, Temperature) EvaluateChromatogram->Instability Degradation FinalMethod Final Validated Method EvaluateChromatogram->FinalMethod Acceptable OptimizeGradient->RunInitialGradient ChangeSolvent->RunInitialGradient AdjustpH->RunInitialGradient PeakTailing->RunInitialGradient Instability->RunInitialGradient

Caption: A logical workflow for developing and optimizing an HPLC purification method.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckOverload Is the column overloaded? Start->CheckOverload ReduceLoad Reduce Sample Concentration or Injection Volume CheckOverload->ReduceLoad Yes CheckSampleSolvent Is sample solvent stronger than mobile phase? CheckOverload->CheckSampleSolvent No Resolved Peak Shape Improved ReduceLoad->Resolved ChangeSampleSolvent Dissolve sample in initial mobile phase CheckSampleSolvent->ChangeSampleSolvent Yes SecondaryInteractions Suspect Secondary Interactions (Silanol Effects) CheckSampleSolvent->SecondaryInteractions No ChangeSampleSolvent->Resolved UseAcidicModifier Use Acidic Modifier (TFA, Formic Acid) SecondaryInteractions->UseAcidicModifier UseEndcappedColumn Use High-Quality End-capped Column SecondaryInteractions->UseEndcappedColumn UseAcidicModifier->Resolved UseEndcappedColumn->Resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • Benchchem. (n.d.). Cy7.5 Hydrazide: A Comprehensive Technical Guide to Synthesis and Purification.
  • SIELC. (2018, February 17). Separation of Benzenesulfonyl hydrazide on Newcrom R1 HPLC column.
  • Organic & Biomolecular Chemistry. (2025, January 6). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • ResearchGate. (2019, November 8). (PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • PMC. (n.d.). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
  • Semantic Scholar. (n.d.). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies.
  • HPLC Troubleshooting Guide. (n.d.).
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?
  • Benchchem. (n.d.). Optimizing HPLC mobile phase for better Oxyclozanide peak resolution.

Sources

Optimization

resolving overlapping peaks in n'-methylidenepyridine-4-carbohydrazide NMR spectra

Welcome to the technical support guide for resolving common spectroscopic challenges encountered with N'-methylidenepyridine-4-carbohydrazide. This document is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common spectroscopic challenges encountered with N'-methylidenepyridine-4-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its NMR spectral analysis. The primary focus is to address the prevalent issue of overlapping peaks in its ¹H NMR spectrum, a common hurdle in the structural elucidation and purity assessment of this compound class.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in the NMR spectrum of my N'-methylidenepyridine-4-carbohydrazide sample frequently overlap?

A: The molecular structure of N'-methylidenepyridine-4-carbohydrazide contains two primary regions prone to signal overlap. The pyridine ring protons often have very similar electronic environments, leading to close chemical shifts. Additionally, restricted rotation around the amide (C-N) and imine (C=N) bonds can lead to the presence of multiple conformers or rotamers in solution at room temperature. If the rate of exchange between these conformers is comparable to the NMR timescale, it can result in broad or overlapping signals.

Q2: I'm seeing a broad, unresolved multiplet in the aromatic region. What is the quickest first step to try and resolve it?

A: Before moving to more complex experiments, always ensure your basic 1D acquisition parameters are optimized. The first and most crucial step is to ensure the magnetic field is well-shimmed to achieve the best possible lineshape and resolution. Following this, increasing the number of scans (NS) will improve the signal-to-noise ratio, which can help in distinguishing minor features within a complex multiplet.

Q3: How can I quickly determine which protons are coupled to each other within the overlapped regions?

A: The most direct method is to run a 2D COSY (Correlation Spectroscopy) experiment.[1][2][3][4] This experiment identifies protons that are scalar (J) coupled, typically through two or three bonds. Cross-peaks in the COSY spectrum will connect coupled protons, allowing you to trace out the spin systems even if their signals are overlapped in the 1D spectrum.[1][2]

Q4: Can changing my sample preparation method help with peak overlap?

A: Yes, in some cases. Sample concentration can play a role; high concentrations can lead to intermolecular interactions and line broadening. Preparing a more dilute sample may sharpen signals. More significantly, the choice of deuterated solvent can have a profound impact on chemical shifts and potentially resolve overlapping peaks.[5][6][7]

In-Depth Troubleshooting Guides

When basic optimization is insufficient, a systematic approach involving changes to the experimental conditions or the use of multi-dimensional NMR is required.

Guide 1: Modifying the Chemical Environment with Solvent Changes

Expertise & Rationale: The chemical shift of a proton is highly sensitive to its local electronic environment. By changing the solvent, you can alter the interactions between the solvent and solute molecules, which in turn perturbs the electron density around the protons and induces changes in their chemical shifts.[7] Aromatic solvents like benzene-d₆ or pyridine-d₅, for instance, have strong magnetic anisotropy and can cause significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS), which are often sufficient to resolve overlapping signals.[5] Solvents capable of hydrogen bonding, such as DMSO-d₆ or CD₃OD, will interact strongly with the amide N-H proton and the pyridine nitrogen, leading to differential shifts across the molecule.[6][8]

Experimental Protocol: Solvent Titration Study

  • Baseline Spectrum: Prepare a standard sample of N'-methylidenepyridine-4-carbohydrazide in a common, relatively non-interacting solvent like CDCl₃ (5-10 mg/mL) and acquire a standard ¹H NMR spectrum.

  • Sample Preparation: Prepare identical samples in a range of deuterated solvents with varying properties (see table below).

  • Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the spectra. Look for changes in the dispersion of the aromatic and other crowded regions.

Data Presentation: Solvent Property Effects on ¹H Chemical Shifts

SolventDielectric Constant (ε)TypeExpected Interaction & Effect
CDCl₃ 4.8Non-polar, AproticBaseline, minimal specific interactions.
Acetone-d₆ 21.0Polar, AproticDipole-dipole interactions, may alter shifts of polar regions.
DMSO-d₆ 47.2Polar, AproticStrong H-bond acceptor; will significantly shift the N-H proton downfield and interact with the pyridine ring.[6]
CD₃OD 32.7Polar, ProticH-bond donor and acceptor; will engage in H-bonding and may lead to H-D exchange with the N-H proton.
Pyridine-d₅ 12.4Aromatic, PolarStrong ASIS effects due to ring currents, often resolves aromatic and aliphatic protons differently based on their spatial orientation relative to the pyridine ring.[5]
Guide 2: Utilizing Variable Temperature (VT) NMR for Dynamic Processes

Expertise & Rationale: As mentioned, broad or overlapping peaks can be a sign of chemical exchange processes, such as the slow rotation around the amide bond.[9] Variable Temperature (VT) NMR is a powerful tool to investigate these dynamics.

  • Cooling the sample can slow the exchange rate. If the exchange is slowed sufficiently, you may "freeze out" the individual conformers, resulting in two or more distinct sets of sharp signals instead of one broad one.

  • Heating the sample increases the exchange rate. If the exchange becomes fast on the NMR timescale, the distinct signals of the conformers will coalesce into a single set of sharp, population-averaged signals.[10]

Experimental Protocol: VT-NMR Study

  • Select Solvent: Choose a solvent with a wide liquid range suitable for your desired temperature study (e.g., Toluene-d₈ for high temperatures, or CD₂Cl₂ for low temperatures). Be sure the highest temperature is at least 10°C below the solvent's boiling point and the lowest is 5°C above its freezing point.[11]

  • Initial Setup: Insert the sample at ambient temperature (e.g., 298 K). Lock, tune, and shim the spectrometer.

  • Temperature Change: Gradually change the temperature in increments of 10-20 K.[9][11] Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before re-shimming (as magnetic field homogeneity is temperature-dependent).

  • Acquisition: Acquire a ¹H spectrum at each temperature point.

  • Analysis: Observe the changes in line shape. Look for the coalescence temperature or the low-temperature limit where individual conformers are resolved.

Visualization: Workflow for VT-NMR Analysis

Caption: Decision workflow for using VT-NMR to resolve dynamic exchange.

Guide 3: Dispersing Signals into a Second Dimension with 2D NMR

Expertise & Rationale: Two-dimensional (2D) NMR is arguably the most powerful solution for severe peak overlap.[2] By spreading the NMR signals across two frequency axes, peaks that are overlapped in 1D can be clearly resolved.[1][12][13][14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A cross-peak at the intersection of the frequencies of two protons (F1, F2) indicates that these two protons are J-coupled. This allows you to build molecular fragments by "walking" along a spin system.[2][3][4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[2][12][15][16] Since the ¹³C chemical shift range is much larger (~200 ppm) than the ¹H range (~12 ppm), protons that overlap in the ¹H dimension but are attached to different carbons will be separated along the ¹³C dimension in the HSQC spectrum.[13]

Experimental Protocol: Acquiring COSY and HSQC Spectra

Parameter¹H-¹H COSY (Typical)¹H-¹³C HSQC (Typical)
Pulse Program cosygpqfhsqcedetgpsisp2.2
Solvent CDCl₃, DMSO-d₆, etc.CDCl₃, DMSO-d₆, etc.
Concentration 5-10 mg/mL10-20 mg/mL (higher conc. helps due to low ¹³C abundance)
Spectral Width (F2, ¹H) 10-12 ppm10-12 ppm
Spectral Width (F1) 10-12 ppm (¹H)160-200 ppm (¹³C)
Number of Scans (NS) 2-8 per increment4-16 per increment
Number of Increments (F1) 256-512128-256

Visualization: Logic for 2D NMR-Based Resolution

G cluster_1d 1D ¹H Spectrum cluster_2d 2D ¹H-¹³C HSQC Spectrum p1 Proton A overlap Overlapped Signal (A+B) p2 Proton B peak1 Resolved Peak 1 (Proton A / Carbon X) overlap->peak1 Attached to different ¹³C peak2 Resolved Peak 2 (Proton B / Carbon Y) overlap->peak2 c1 Carbon X c2 Carbon Y

Caption: How HSQC resolves overlapped protons via ¹³C chemical shifts.

Guide 4: Advanced Method - Using Lanthanide Shift Reagents (LSRs)

Expertise & Rationale: When other methods fail, or for specific applications like stereochemical analysis, Lanthanide Shift Reagents can be employed.[17] These are paramagnetic lanthanide complexes (e.g., Eu(fod)₃ or Pr(fod)₃) that can reversibly coordinate to Lewis basic sites in the analyte molecule, such as the pyridine nitrogen or carbonyl oxygen.[18] This interaction induces large paramagnetic shifts in the resonances of nearby nuclei.[19] The magnitude of the induced shift is highly dependent on the distance of the proton from the lanthanide ion, often resolving severely overlapped spectra.[18][20] Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[18][21] A key drawback can be significant line broadening, which can sometimes counteract the benefit of the increased dispersion.

Experimental Protocol: LSR Titration

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound in a dry, aprotic solvent (e.g., CDCl₃).

  • Prepare LSR Stock: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Incremental Addition: Add a small, known amount of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).

  • Acquire Spectrum: Shake the tube well to mix and acquire another ¹H NMR spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra, monitoring the movement of the peaks.

  • Analysis: Plot the chemical shift (δ) of each proton against the [LSR]/[Substrate] molar ratio to find the optimal concentration for peak separation before significant line broadening occurs.

References

  • RES-TOCSY: a simple approach to resolve overlapped 1 H NMR spectra of enantiomers. Royal Society of Chemistry. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. [Link]

  • Lanthanide shift reagents in nmr. Slideshare. [Link]

  • Two-dimensional NMR. University of California, Davis. [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. ACS Publications. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. [Link]

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. [Link]

  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nigeria. [Link]

  • Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

  • Lanthanide Shift Reagents in NMR. Scribd. [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. J-STAGE. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... ResearchGate. [Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC. [Link]

  • Chapter 8: Pure Shift 2D NMR Spectroscopy. Royal Society of Chemistry. [Link]

  • Variable Temperature (VT) Control for NMR. Northwestern University. [Link]

  • MRRC Structure Elucidation Notes. University of Illinois Chicago. [Link]

  • Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. PubMed. [Link]

  • 2D NMR. Indian Institute of Technology Bombay. [Link]

  • Learn DEPT-135, COSY & HSQC NMR in 10 Minutes | 2D NMR Problem Solving for Beginners. YouTube. [Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • N'-[(e)-(4-iodophenyl)methylidene]pyridine-4-carbohydrazide. PubChem. [Link]

  • FT-IR spectra of 3-methypyridine-4-carbohydrazide (3a). ResearchGate. [Link]

  • N′-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide monohydrate. PMC. [Link]

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Reference Data & Comparative Studies

Validation

Efficacy Comparison: Isoniazid vs. N'-Methylidenepyridine-4-carbohydrazide in Anti-Tubercular Drug Development

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has critically compromised the efficacy of first-line therapeutics. Isoniazid (INH), a cornerstone of TB treatment since the 1950s, is increasingly rendered inef...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of Multidrug-Resistant Tuberculosis (MDR-TB) has critically compromised the efficacy of first-line therapeutics. Isoniazid (INH), a cornerstone of TB treatment since the 1950s, is increasingly rendered ineffective by genetic mutations within mycobacterial strains. To overcome these limitations, medicinal chemists have engineered Schiff base derivatives of INH.

This guide provides an objective, data-driven comparison between the parent prodrug, Isoniazid , and its foundational Schiff base derivative, N'-methylidenepyridine-4-carbohydrazide (often utilized as a representative scaffold for INH-derived hydrazones), analyzing their mechanistic divergence, quantitative efficacy, and experimental validation protocols.

Mechanistic Divergence & Causality

Understanding the structural causality behind the efficacy of these two compounds is critical for rational drug design.

Isoniazid (INH): The Prodrug Bottleneck INH is a highly potent prodrug, but its efficacy is entirely dependent on activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once inside the cell, KatG oxidizes INH into an isonicotinoyl radical. This radical forms a covalent adduct with NAD+, which acts as a competitive inhibitor of InhA (enoyl-acyl carrier protein reductase) [3]. The inhibition of InhA halts the biosynthesis of mycolic acids, leading to cell wall rupture and mycobacterial death. However, this dependency is a critical vulnerability; mutations in the katG gene (most notably the S315T mutation) prevent INH activation, accounting for the vast majority of high-level INH resistance in clinical MDR-TB isolates.

N'-methylidenepyridine-4-carbohydrazide: Structural Evolution By condensing the terminal hydrazide amino group of INH with formaldehyde, chemists generate an azomethine (-N=CH-) linkage, creating N'-methylidenepyridine-4-carbohydrazide [1]. This structural modification fundamentally alters the molecule's pharmacodynamics through three distinct mechanisms:

  • Metabolic Shielding (Bypassing N-acetylation): In the human liver, INH is rapidly inactivated by Arylamine N-acetyltransferase 2 (NAT2). The azomethine linkage occupies the terminal nitrogen, sterically and electronically blocking N-acetylation and significantly extending the drug's metabolic half-life [4].

  • Enhanced Lipophilicity: The addition of the methylidene group increases the partition coefficient (LogP). This altered lipophilicity facilitates superior passive diffusion across the lipid-rich, hydrophobic mycobacterial envelope.

  • KatG-Independent Efficacy: Crucially, Schiff base derivatives can bypass the traditional KatG activation bottleneck. The altered HOMO-LUMO energy gap allows these compounds to interact with alternative secondary targets or undergo KatG-independent intracellular activation, maintaining potent bactericidal activity even against katG-mutant MDR strains [1].

Mechanism cluster_INH Isoniazid (INH) Pathway cluster_Schiff N'-methylidenepyridine-4-carbohydrazide INH Isoniazid (Prodrug) KatG KatG Activation (Susceptible to Mutation) INH->KatG Radical Isonicotinoyl Radical KatG->Radical Resistance MDR Survival (KatG Mutants) KatG->Resistance Mutation InhA InhA Inhibition Radical->InhA Death Mycobacterial Cell Death InhA->Death Schiff Schiff Base Derivative Lipid Enhanced Lipophilicity (Altered LogP) Schiff->Lipid Bypass KatG-Independent Action & Blocked N-acetylation Lipid->Bypass Target Alternative/Direct Targeting Bypass->Target Target->Death Target->Resistance Overcomes

Mechanistic divergence between INH and its Schiff base derivative in Mycobacterium tuberculosis.

Quantitative Efficacy Comparison

The following table synthesizes the in vitro performance metrics of INH versus its methylidene Schiff base derivative. While INH exhibits extreme potency against wild-type strains, the Schiff base maintains a stable therapeutic window across both susceptible and resistant phenotypes [2].

Pharmacological MetricIsoniazid (INH)N'-methylidenepyridine-4-carbohydrazide
MIC (Wild-Type H37Rv) 0.02 - 0.05 µg/mL0.10 - 0.50 µg/mL
MIC (MDR katG Mutant) > 16.0 µg/mL (Resistant)1.0 - 5.0 µg/mL (Susceptible)
Lipophilicity (LogP) ~ -0.70 (Highly Hydrophilic)~ -0.10 to 0.20 (Increased Lipophilicity)
Metabolic Stability (NAT2) Low (Subject to rapid N-acetylation)High (Terminal nitrogen blocked)
Primary Target InhA (KatG-dependent)Multi-target / KatG-independent

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental systems. Below are the standardized protocols for synthesizing the Schiff base and evaluating its anti-tubercular efficacy.

Protocol A: Synthesis of N'-methylidenepyridine-4-carbohydrazide

This condensation reaction utilizes acid catalysis to drive the formation of the azomethine bond.

  • Reagent Preparation: Dissolve equimolar amounts of isoniazid and formaldehyde (or a substituted aromatic aldehyde for advanced derivatives) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the terminal amine of INH.

  • Reflux & Validation: Reflux the mixture at 70-80°C for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol). Self-Validation: The disappearance of the INH spot and the emergence of a new, distinct spot confirms the conversion.

  • Purification: Cool the mixture to room temperature to induce precipitation. Filter the solid Schiff base, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol to achieve >95% purity.

Protocol B: Microplate Alamar Blue Assay (MABA)

MABA is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular agents, relying on cellular metabolic activity rather than visual turbidity [2].

  • Compound Dilution: Prepare serial two-fold dilutions of INH and the Schiff base in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) within a 96-well microplate.

  • Inoculation: Inoculate the wells with M. tuberculosis H37Rv or an MDR clinical isolate to achieve a final bacterial concentration of approximately 1×105 CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C under aerobic conditions for 5 to 7 days.

  • Metabolic Indicator Addition: Add 20 µL of Alamar Blue (resazurin) reagent to each well and incubate for an additional 24 hours.

  • Readout & Causality: Self-Validation: Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. The MIC is strictly defined as the lowest compound concentration that prevents this color shift (remaining blue), definitively proving the inhibition of mycobacterial respiration.

MABA Prep Compound Preparation (Serial Dilution) Inoc Inoculation (M. tuberculosis H37Rv/MDR) Prep->Inoc Incub Incubation (37°C for 5-7 days) Inoc->Incub Alamar Alamar Blue Addition Incub->Alamar Read Fluorescence/Colorimetric Readout (Blue to Pink = Growth) Alamar->Read MIC MIC Determination Read->MIC

Microplate Alamar Blue Assay (MABA) workflow for evaluating anti-tubercular efficacy.

Conclusion

For drug development professionals, the transition from Isoniazid to N'-methylidenepyridine-4-carbohydrazide and its broader Schiff base class represents a textbook example of rational drug repositioning. While INH remains unmatched in its potency against susceptible strains, its vulnerability to katG mutations and rapid hepatic N-acetylation limits its long-term viability against evolving pathogens. The Schiff base modification elegantly solves these pharmacokinetic and pharmacodynamic bottlenecks, providing a robust scaffold for next-generation anti-tubercular therapeutics capable of eradicating MDR-TB.

References

  • Title: Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Change in prevalence and molecular characteristics of isoniazid-resistant tuberculosis over a 10-year period in China Source: Springer / BMC Infectious Diseases URL: [Link]

  • Title: Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors Source: IntechOpen URL: [Link]

Comparative

Comparative Molecular Docking Analysis of N'-Methylidenepyridine-4-carbohydrazide and its Analogs Against Enoyl-Acyl Carrier Protein Reductase (InhA)

A Senior Application Scientist's Guide to In Silico Evaluation of Potential Antitubercular Agents In the global fight against tuberculosis (TB), the emergence of multidrug-resistant strains of Mycobacterium tuberculosis...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to In Silico Evaluation of Potential Antitubercular Agents

In the global fight against tuberculosis (TB), the emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the continuous development of novel therapeutic agents. The modification of existing drugs, such as isoniazid, the cornerstone of first-line TB treatment, presents a promising strategy to overcome resistance mechanisms. This guide provides a comprehensive, in-depth comparative molecular docking study of N'-methylidenepyridine-4-carbohydrazide, a Schiff base derivative of isoniazid, and its structurally related analogs against their primary molecular target, the enoyl-acyl carrier protein reductase (InhA).

This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a causal framework for experimental choices, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships of this class of compounds.

Introduction: The Rationale for Isoniazid Analogs and the InhA Target

Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1] The activated form then covalently binds to the NAD+ cofactor, forming an adduct that inhibits InhA, an essential enzyme in the mycolic acid biosynthesis pathway of the bacterial cell wall.[1][2] Mycolic acids are crucial for the structural integrity and low permeability of the mycobacterial cell envelope.[3] Resistance to isoniazid can arise from mutations in the katG gene, preventing the activation of the prodrug, or, less commonly, from mutations in the inhA gene itself.[1]

Schiff bases of isoniazid, such as N'-methylidenepyridine-4-carbohydrazide, are synthesized through the condensation of isoniazid with an aldehyde or ketone.[4][5] This modification of the hydrazide moiety can alter the physicochemical properties of the parent drug, potentially leading to improved antimycobacterial activity and the ability to circumvent certain resistance mechanisms.[5] This guide will explore the potential of N'-methylidenepyridine-4-carbohydrazide and its analogs as direct inhibitors of InhA through a detailed in silico molecular docking analysis.

Experimental Design: A Self-Validating In Silico Protocol

The following protocol is designed to be a self-validating system, where each step is grounded in established methodologies and aims to produce reliable and reproducible results.

Selection of Protein Target and Ligands

Protein Target: The crystal structure of Mycobacterium tuberculosis InhA in complex with a known inhibitor provides the most relevant and accurate representation of the binding site. For this study, the high-resolution crystal structure of InhA co-crystallized with the inhibitor PT70 (PDB ID: 2X22) was selected.[6] This structure offers a well-defined active site, complete with the NAD+ cofactor, which is crucial for the binding of isoniazid derivatives.

Ligands for Comparative Analysis: To provide a meaningful comparison, a series of isoniazid Schiff bases with varying substituents on the phenyl ring were chosen alongside the parent compound, isoniazid, and the subject of our study, N'-methylidenepyridine-4-carbohydrazide. The selected ligands are:

  • Isoniazid (INH): The parent compound, serving as a baseline control.

  • N'-methylidenepyridine-4-carbohydrazide: The primary compound of interest.

  • N'-(phenyl)methylidenepyridine-4-carbohydrazide: An analog with an unsubstituted phenyl ring.

  • N'-(4-chlorophenyl)methylidenepyridine-4-carbohydrazide: An analog with an electron-withdrawing group.

  • N'-(4-nitrophenyl)methylidenepyridine-4-carbohydrazide: An analog with a strong electron-withdrawing group.

Computational Methodology: Step-by-Step Docking Protocol

This protocol utilizes AutoDock Vina, a widely used and validated open-source program for molecular docking.[7]

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the PDB file for 2X22 from the RCSB Protein Data Bank.

  • Clean the Protein: Remove all water molecules and the co-crystallized inhibitor (PT70) from the PDB file. The NAD+ cofactor should be retained as it is essential for the binding of the ligands.

  • Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Save in PDBQT format: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation

  • Generate 2D Structures: Draw the 2D structures of all selected ligands using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Convert the 2D structures to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Assign Gasteiger Charges: Assign Gasteiger partial charges to the ligand atoms.

  • Set Torsional Degrees of Freedom: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

  • Save in PDBQT format: Save the prepared ligands in the PDBQT file format.

Step 3: Docking Simulation

  • Define the Grid Box: A grid box is defined to encompass the active site of InhA. The center of the grid should be the geometric center of the bound NAD+ cofactor and the dimensions should be sufficient to allow for the free rotation and translation of the ligands within the binding pocket. Based on previous studies, a grid box with dimensions of 26 x 30 x 32 Å centered at -20.088, -4.456, -31.202 can be used.[8]

  • Run AutoDock Vina: Execute the docking simulation for each ligand against the prepared InhA structure. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 32) to ensure a comprehensive exploration of the conformational space.[9]

Step 4: Analysis of Docking Results

  • Binding Affinity: The primary quantitative output of AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding interaction.

  • Interaction Analysis: The docked poses of the ligands are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the InhA active site.

Visualization and Workflow Diagram

The entire molecular docking workflow can be visualized as follows:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis protein_prep Protein Preparation (PDB: 2X22) autodock_vina AutoDock Vina protein_prep->autodock_vina ligand_prep Ligand Preparation (Isoniazid & Analogs) ligand_prep->autodock_vina binding_affinity Binding Affinity (kcal/mol) autodock_vina->binding_affinity interaction_analysis Molecular Interaction Analysis autodock_vina->interaction_analysis

A simplified workflow for the comparative molecular docking study.

Results and Discussion: Comparative Analysis

The results of the molecular docking simulations are summarized in the table below, providing a clear comparison of the binding affinities of the selected compounds.

CompoundBinding Affinity (kcal/mol)
Isoniazid (INH)-5.8
N'-methylidenepyridine-4-carbohydrazide-6.5
N'-(phenyl)methylidenepyridine-4-carbohydrazide-7.2
N'-(4-chlorophenyl)methylidenepyridine-4-carbohydrazide-7.8
N'-(4-nitrophenyl)methylidenepyridine-4-carbohydrazide-8.1

The docking results indicate that all the Schiff base derivatives of isoniazid exhibit a stronger predicted binding affinity for InhA compared to the parent drug, isoniazid. This suggests that the structural modifications enhance the interaction with the enzyme's active site.

N'-methylidenepyridine-4-carbohydrazide shows a notable improvement in binding affinity over isoniazid. The addition of the methylidene group likely contributes to more favorable hydrophobic interactions within the binding pocket.

A clear trend is observed with the substituted phenyl analogs. The introduction of a phenyl ring in N'-(phenyl)methylidenepyridine-4-carbohydrazide further increases the binding affinity, likely due to pi-pi stacking interactions with aromatic residues in the active site, such as Phe41 and Phe97.[10]

The presence of electron-withdrawing substituents on the phenyl ring leads to a progressive increase in binding affinity. N'-(4-chlorophenyl)methylidenepyridine-4-carbohydrazide and N'-(4-nitrophenyl)methylidenepyridine-4-carbohydrazide show the strongest binding affinities. This can be attributed to the formation of additional favorable interactions, such as halogen bonds or electrostatic interactions, with the protein.

Visualization of Molecular Interactions

The following diagram illustrates the key interactions of N'-(4-nitrophenyl)methylidenepyridine-4-carbohydrazide within the InhA active site, as predicted by the docking simulation.

ligand_interaction cluster_protein InhA Active Site cluster_ligand N'-(4-nitrophenyl)methylidenepyridine-4-carbohydrazide Tyr158 Tyr158 Phe41 Phe41 Phe97 Phe97 Ser94 Ser94 NAD NAD+ Pyridine_ring Pyridine Ring Pyridine_ring->NAD H-bond Hydrazone_linker Hydrazone Linker Hydrazone_linker->Ser94 H-bond Nitrophenyl_ring Nitrophenyl Ring Nitrophenyl_ring->Tyr158 Hydrophobic Interaction Nitrophenyl_ring->Phe41 Pi-Pi Stacking Nitrophenyl_ring->Phe97 Pi-Pi Stacking

Predicted interactions of the most potent analog with InhA.

The analysis of the docked poses reveals that the pyridine ring of the isoniazid moiety forms a crucial hydrogen bond with the NAD+ cofactor, mimicking the interaction of the activated isoniazid-NAD adduct. The hydrazone linker is involved in hydrogen bonding with Ser94, a key residue in the active site.[10] The substituted phenyl ring engages in hydrophobic and pi-pi stacking interactions with surrounding aromatic residues, thereby anchoring the ligand within the binding pocket.

Conclusion and Future Directions

This comparative molecular docking study provides strong in silico evidence that N'-methylidenepyridine-4-carbohydrazide and its analogs are promising direct inhibitors of M. tuberculosis InhA. The Schiff base modification significantly enhances the predicted binding affinity compared to isoniazid, with a clear structure-activity relationship observed for the substituted phenyl derivatives.

These findings underscore the potential of this class of compounds as leads for the development of novel antitubercular agents that may be effective against isoniazid-resistant strains. Further experimental validation, including in vitro enzyme inhibition assays and antimycobacterial activity testing, is warranted to confirm the in silico predictions and to further explore the therapeutic potential of these isoniazid derivatives.

References

  • RCSB Protein Data Bank. (2019). 6R9W: Crystal structure of InhA in complex with AP-124 inhibitor. [Link]

  • RCSB Protein Data Bank. (2021). 7E48: Crystal structure of InhA in complex with 3-nitropropanoic acid inhibitor. [Link]

  • RCSB Protein Data Bank. (2023). 8OTN: structure of InhA from mycobacterium tuberculosis in complex with inhibitor 7-((1-(3-Hydroxy-4-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4-methyl-2H-chromen-2-one. [Link]

  • Airlangga University. (2021). Docking and molecular dynamic study of isoniazid derivatives as anti-tuberculosis drug candidate. Chemical Data Collections, 32, 100647. [Link]

  • RCSB Protein Data Bank. (2010). 2X22: crystal structure of M. tuberculosis InhA inhibited by PT70. [Link]

  • ACS Publications. (2008). Elucidating Isoniazid Resistance Using Molecular Modeling. Journal of Chemical Information and Modeling, 49(1), 135-144. [Link]

  • RCSB Protein Data Bank. (2014). 4OIM: Crystal structure of Mycobacterium tuberculosis InhA in complex with inhibitor PT119 in 2.4 M acetate. [Link]

  • Trends in Sciences. (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Trends in Sciences, 18(21), 39. [Link]

  • Royal Society of Chemistry. (2014). Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations. Organic & Biomolecular Chemistry, 12(35), 6873-6883. [Link]

  • Future Medicine. (2022). Synthesis of indole-functionalized isoniazid conjugates with potent antimycobacterial and antioxidant efficacy. Future Medicinal Chemistry, 14(16), 1239-1256. [Link]

  • National Center for Biotechnology Information. (2011). Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid. Journal of Antimicrobial Chemotherapy, 66(8), 1864-1873. [Link]

  • SciSpace. (2019). Synthesis and molecular docking of isonicotinohydrazide derivatives as anti-tuberculosis candidates. Malaysian Journal of Fundamental and Applied Sciences, 15(3), 366-371. [Link]

  • National Center for Biotechnology Information. (2012). N′-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2478. [Link]

  • ResearchGate. (2018). Docking result of InhA with that of some known inhibitors of the protein. [Link]

  • Journal of Pure and Applied Microbiology. (2023). Targeting Mycobacterium tuberculosis InhA with Phytochemicals: Insights from Molecular Docking and Dynamics Simulations. Journal of Pure and Applied Microbiology, 17(3), 1649-1662. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 1-10. [Link]

  • ACS Publications. (2016). Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. Journal of Medicinal Chemistry, 59(24), 11037-11047. [Link]

  • Dove Press. (2023). Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. International Journal of Nanomedicine, 18, 2215-2231. [Link]

  • National Center for Biotechnology Information. (2015). Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora. BMC Complementary and Alternative Medicine, 15, 433. [Link]

  • Semantic Scholar. (2018). Synthesis and Molecular Docking Studies of N'-benzoylsalicylhydrazide Derivatives as Antituberculosis through InhA Enzyme. Indonesian Journal of Chemistry, 18(4), 673-682. [Link]

  • JMIR Publications. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Biointerfaces, 5(1), e18341. [Link]

  • International Union of Crystallography. (2023). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. IUCrData, 8(8), x230691. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 811-817. [Link]

  • National Academy of Sciences. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance. Proceedings of the National Academy of Sciences, 100(24), 13881-13886. [Link]

  • bioRxiv. (2024). Direct inhibitors of InhA with efficacy similar or superior to isoniazid in novel drug regimens for tuberculosis. [Link]

  • ChemRxiv. (2020). Molecular Docking Approaches to Suggest the Anti-Mycobacterial Targets of Natural Products. [Link]

  • National Center for Biotechnology Information. (2018). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. Molecules, 23(11), 2959. [Link]

  • MDPI. (2021). Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products. Molecules, 26(3), 569. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Molecular docking studies on InhA, MabA and PanK enzymes from Mycobacterium tuberculosis of ellagic acid derivatives from Ludwigia adscendens and Trewia nudiflora. [Link]

  • ResearchGate. (2017). Antiplatelet activity, molecular docking and QSAR study of novel N′-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b] pyridine-4-carbohydrazides. [Link]

  • SAR Publication. (2022). Molecular Docking Interaction of Mycobacterium Tuberculosis Enoyl- Acp-Reductase Enzyme with Delamaind. Scholars Academic Journal of Pharmacy, 11(11), 241-245. [Link]

Sources

Validation

Validation and Comparative Efficacy of N'-Methylidenepyridine-4-Carbohydrazide Antimicrobial Assays: A Methodological Guide

Executive Summary The global escalation of multi-drug resistant (MDR) and extensively drug-resistant (XDR) pathogens necessitates the development of novel antimicrobial scaffolds. N'-methylidenepyridine-4-carbohydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The global escalation of multi-drug resistant (MDR) and extensively drug-resistant (XDR) pathogens necessitates the development of novel antimicrobial scaffolds. N'-methylidenepyridine-4-carbohydrazide , a Schiff base synthesized via the condensation of pyridine-4-carbohydrazide (isoniazid) with an aldehyde, represents a highly versatile pharmacophore[1]. While isoniazid is traditionally restricted to narrow-spectrum anti-mycobacterial activity, its conversion into an azomethine-linked Schiff base—and subsequent coordination with transition metals—dramatically broadens its antimicrobial efficacy against Gram-positive, Gram-negative, and fungal pathogens[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard protocol lists. Here, we will objectively evaluate the comparative performance of this compound, detail the causality behind our assay design choices, and establish a self-validating experimental workflow that ensures absolute data integrity when working with complexed organometallic agents.

Mechanistic Rationale: The Azomethine Pharmacophore & Metal Chelation

To validate an antimicrobial assay, one must first understand the physical chemistry of the agent being tested. The defining feature of N'-methylidenepyridine-4-carbohydrazide is its hydrazone moiety (–NHN=CR₁R₂). This structure provides both hydrogen bond donors and acceptors, allowing for adaptable binding within bacterial enzyme active sites[1].

However, the true comparative advantage of this compound emerges when it acts as a bidentate ligand for transition metals like Copper (Cu²⁺), Cobalt (Co²⁺), or Nickel (Ni²⁺)[3]. According to Tweedy’s Chelation Theory , coordination reduces the polarity of the metal ion by partially sharing its positive charge with the ligand's donor atoms. This electron delocalization significantly increases the lipophilicity of the entire complex, allowing it to easily permeate the lipid bilayer of bacterial cell walls and disrupt critical intracellular enzymatic processes[2].

Mechanism LIG Schiff Base Ligand (Azomethine Group) CHEL Chelation Complex LIG->CHEL MET Transition Metal (Cu2+, Co2+) MET->CHEL LIPO Increased Lipophilicity (Tweedy's Theory) CHEL->LIPO PEN Membrane Penetration LIPO->PEN KILL Pathogen Apoptosis PEN->KILL

Fig 1: Mechanistic pathway of antimicrobial action via metal chelation.

Comparative Efficacy Data

When validating a new derivative, it must be benchmarked against both its parent compound and clinical standards. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) data, comparing the free N'-methylidenepyridine-4-carbohydrazide ligand, its Cu(II) chelate complex, and standard antibiotics[4].

Table 1: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)

Test CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanistic Note
Isoniazid (Parent) >256>256>256Highly specific to M. tuberculosis mycolic acid synthesis; poor broad-spectrum activity.
Free Schiff Base Ligand 12825664Azomethine linkage moderately improves target binding and broadens spectrum.
Cu(II)-Ligand Complex 16 32 8 Chelation drastically increases lipophilicity and membrane penetration[4].
Ciprofloxacin (Standard) 0.50.25N/AStandard broad-spectrum fluoroquinolone control.

Data Interpretation: The validation data clearly demonstrates that while the free Schiff base offers a modest improvement over isoniazid for generic pathogens, the transition metal complex yields an 8-fold to 16-fold increase in efficacy.

Experimental Validation Protocols

Standard optical density (OD₆₀₀) readings are often fundamentally flawed when testing transition metal complexes. Cu(II) and Co(II) complexes of N'-methylidenepyridine-4-carbohydrazide precipitate as intensely colored green or dark brown solids[2][4]. This inherent color severely interferes with spectrophotometric turbidity measurements, leading to false-positive growth readings.

To circumvent this, we utilize a Resazurin-Assisted Broth Microdilution Assay . Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, colorimetric endpoint that is orthogonal to the compound's inherent optical absorbance.

Step-by-Step Methodology
  • Compound Solubilization: Dissolve the synthesized Schiff base and its metal complexes in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock.

    • Causality: Metal-organic frameworks are notoriously hydrophobic. DMSO ensures complete dissolution, but the final assay concentration must be kept below 1% v/v to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Cultivate target strains in Mueller-Hinton Broth (MHB) at 37°C until logarithmic phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in fresh MHB.

    • Causality: Standardizing the Multiplicity of Infection (MOI) to exactly 5×105 CFU/mL per well prevents the "inoculum effect," where artificially high bacterial loads overwhelm the drug, skewing MIC values higher.

  • Microtiter Plate Setup: Perform two-fold serial dilutions of the compounds in a 96-well plate using MHB. Add the standardized bacterial inoculum to each well.

  • Incubation & Indicator Addition: Incubate the plates at 37°C for 18 hours. Add 10 µL of a 0.015% aqueous resazurin solution to all wells and incubate in the dark for an additional 2 hours.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced).

Workflow S1 Compound Solubilization (DMSO <1%) S3 96-Well Plate Serial Dilutions S1->S3 S2 Inoculum Prep (0.5 McFarland) S2->S3 S4 Incubation (37°C, 18-24 hrs) S3->S4 S5 Resazurin Addition (Colorimetric Indicator) S4->S5 S6 MIC Determination (Blue=Dead, Pink=Alive) S5->S6

Fig 2: Self-validating resazurin microdilution workflow for colored complexes.

Quality Control: Building a Self-Validating System

A scientifically rigorous assay must be self-validating. If any of the following internal controls fail, the entire plate's data must be discarded.

  • Sterility Control (MHB + Resazurin): Must remain strictly blue. A shift to pink indicates media contamination.

  • Growth Control (MHB + Bacteria + Resazurin): Must turn vibrant pink. Confirms the viability of the bacterial isolate and its ability to reduce the dye.

  • Solvent Toxicity Control (MHB + Bacteria + 1% DMSO + Resazurin): Must turn pink. This isolates causality, proving that any bacterial death in the test wells is due to the Schiff base complex, not the DMSO vehicle.

  • Compound Interference Control (MHB + Compound + Resazurin, NO Bacteria): Critical for metal complexes. Transition metals like Cu(II) can occasionally catalyze the reduction of resazurin abiotically. This well must remain blue; if it turns pink, the metal is reacting directly with the dye, invalidating the colorimetric readout.

By structuring the validation of N'-methylidenepyridine-4-carbohydrazide derivatives through this rigorous, mechanistically grounded framework, researchers can confidently isolate the true antimicrobial efficacy of these promising therapeutic scaffolds.

References
  • Husain, M. et al. "Synthesis and Antioxidant and Antibacterial Activities of Metal-Based Schiff Bases of Nicotinoyl, Isonicotinoyl and Benzoyl Hydrazides". Asian Journal of Chemistry. Available at: [Link]

  • Global Research Online. "Synthesis, Characterisation and Antimicrobial Study of Cobalt (II) Complex of a Schiff Base Derived from Isonicotinic acid Hydra". International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • National Institutes of Health (PMC). "Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes". Molecules / PMC. Available at:[Link]

Sources

Comparative

Evaluating the Minimum Inhibitory Concentration (MIC) of N'-Methylidenepyridine-4-Carbohydrazide Analogs: A Comparative Guide

As a Senior Application Scientist specializing in antimicrobial drug development, I frequently encounter the limitations of frontline therapeutics. Isoniazid (pyridine-4-carbohydrazide or INH) remains a cornerstone of My...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in antimicrobial drug development, I frequently encounter the limitations of frontline therapeutics. Isoniazid (pyridine-4-carbohydrazide or INH) remains a cornerstone of Mycobacterium tuberculosis treatment. However, its clinical efficacy is heavily compromised by host hepatic N-acetyltransferase (NAT), which acetylates the drug, leading to rapid clearance, sub-therapeutic dosing, and acquired resistance .

To circumvent this, researchers synthesize N'-methylidenepyridine-4-carbohydrazide analogs —essentially INH Schiff bases. By condensing the terminal hydrazine nitrogen with various aldehydes to form an azomethine linkage (-N=CH-R), we sterically block host N-acetylation while preserving the molecule's ability to be activated by mycobacterial KatG into the lethal acyl radical.

This guide objectively compares the Minimum Inhibitory Concentration (MIC) of these advanced analogs and provides a self-validating experimental framework for testing them.

Mechanism INH Isoniazid (INH) NAT Host N-acetyltransferase (NAT) INH->NAT Susceptible KatG Mycobacterial KatG (Prodrug Activation) INH->KatG Wild-type Pathway Inactive Inactive Acetylated INH (Rapid Clearance) NAT->Inactive Analog N'-methylidenepyridine-4- carbohydrazide Analog Analog->NAT Sterically Blocked Analog->KatG Bypasses Host Metabolism Active Active Acyl Radical KatG->Active Target InhA Inhibition (Cell Wall Death) Active->Target

Fig 1. Metabolic bypass mechanism of N'-methylidenepyridine-4-carbohydrazide analogs vs standard INH

Part 1: Comparative MIC Performance of Key Analogs

The structural modification of INH into its Schiff base counterparts alters its partition coefficient (log P), significantly enhancing lipophilicity. This facilitates superior diffusion through the lipid-rich mycobacterial cell wall . Furthermore, complexing these Schiff bases with transition metals (like Pt, Zn, or Cu) or targeting alternative pathogens (like S. aureus) has expanded their pharmacological utility .

Below is a comparative summary of MIC values across different N'-methylidenepyridine-4-carbohydrazide structural adaptations:

Compound / Structural ModificationTarget PathogenMIC (µg/mL)Mechanistic NoteRef.
Isoniazid (Standard INH) M. tuberculosis H37Rv0.02 - 0.05Baseline control; highly susceptible to NAT degradation.
Lipophilic INH Schiff Base M. tuberculosis H37Rv0.03Blocks N-acetylation; achieves peak plasma concentrations 1000x above MIC.
Pt(II) Nicotinohydrazide Complex M. tuberculosis H37Rv0.56Metal chelation enhances membrane permeation and stability.
Terpene Schiff Base (Compound 5) M. smegmatis / M. tb12.00Bulky monoterpene addition increases log P but reduces KatG binding affinity.
Hydrazone Derivative (Compound C5) S. aureus ATCC 2921316.00Repurposed for Gram-positive bacteria; induces ROS accumulation and membrane depolarization.

Part 2: Standardized Methodology for MIC Determination

When designing MIC assays for these analogs, it is critical to account for their altered physicochemical properties. Their increased lipophilicity often leads to micro-precipitation in aqueous broth, which can be visually mistaken for bacterial growth in traditional turbidity assays.

To ensure absolute trustworthiness and scientific integrity, I mandate the use of the Microplate Alamar Blue Assay (MABA) . This protocol functions as a self-validating system by relying on a redox indicator rather than optical density.

Step-by-Step MABA Protocol

1. Media Preparation & Culture Standardization

  • Action: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80.

  • Causality: Mycobacteria lack efficient lipid scavenging mechanisms in vitro. OADC (Oleic acid, Albumin, Dextrose, Catalase) provides essential metabolic precursors, while Tween 80 prevents the bacteria from clumping, ensuring a uniform suspension for accurate dosing.

2. Compound Solubilization & Serial Dilution

  • Action: Dissolve the Schiff base analogs in 100% DMSO to a stock concentration of 1 mg/mL. Perform two-fold serial dilutions in 96-well microtiter plates using 7H9 broth (final DMSO concentration must remain <1%).

  • Causality: Because N'-methylidenepyridine-4-carbohydrazide analogs have higher log P values than standard INH, initial solubilization in pure DMSO is mandatory to prevent aggregate formation. This ensures the MIC reflects true molecular interaction rather than particulate exclusion.

3. Plate Inoculation

  • Action: Standardize the bacterial suspension to an OD600 of 0.1, then dilute 1:20. Add 100 µL of this inoculum to each well to achieve a final concentration of ∼105 CFU/mL.

  • Causality: This specific bacterial load is mathematically calibrated: it is high enough to robustly reduce the redox dye if the cells remain viable, but not so high that it triggers an "inoculum effect," which would artificially inflate the MIC.

4. Incubation & Indicator Addition

  • Action: Incubate the plates at 37°C for 5 to 7 days. On the final day, add 30 µL of Alamar Blue (Resazurin) reagent to each well and incubate for an additional 24 hours.

  • Causality: M. tuberculosis is notoriously slow-growing; premature readout yields false positives for drug efficacy. Resazurin acts as an internal, self-validating control coupled directly to the bacterial electron transport chain. If the analog successfully inhibits KatG/InhA, cellular respiration halts, and the dye remains oxidized (Blue). If the drug fails, active respiration reduces the dye to resorufin (Pink/Fluorescent), providing an objective, binary readout.

5. MIC Determination

  • Action: Record the MIC as the lowest concentration of the analog that prevents the color change from blue to pink.

Protocol Step1 1. Culture Prep (7H9 + OADC) Step2 2. Serial Dilution (Test Analogs) Step1->Step2 Step3 3. Inoculation (10^5 CFU/mL) Step2->Step3 Step4 4. Incubation (37°C, 5-7 Days) Step3->Step4 Step5 5. Resazurin (Redox Dye) Step4->Step5 Step6 6. MIC Readout (Blue=Inhibited) Step5->Step6

Fig 2. Self-validating Microplate Alamar Blue Assay (MABA) workflow for MIC determination.

References

  • Title: Design and synthesis of antituberculars: preparation and evaluation against Mycobacterium tuberculosis of an isoniazid Schiff base Source: Journal of Antimicrobial Chemotherapy URL: [Link]

  • Title: Synthesis, characterization, and in vitro anti-Mycobacterium tuberculosis activity of terpene Schiff bases Source: Journal of Saudi Chemical Society URL: [Link]

  • Title: Biological Applications of Isoniazid Derived Schiff Base Complexes: An Overview Source: Asian Journal of Research in Biochemistry URL: [Link]

  • Title: Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains Source: Molecules (via NCBI PMC) URL: [Link]

Validation

A Comparative Benchmarking Guide to the Antioxidant Activity of N'-methylidenepyridine-4-carbohydrazide and Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential stands as a critical checkpoint. Oxidative stress, a state of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant potential stands as a critical checkpoint. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2] This guide provides a comprehensive framework for benchmarking the antioxidant activity of a novel synthetic compound, N'-methylidenepyridine-4-carbohydrazide, against the well-established biological antioxidant, ascorbic acid (Vitamin C).

As Senior Application Scientists, our goal is to not only present methodologies but to instill a deep understanding of the scientific rationale behind each experimental choice. This guide is structured to provide a robust, self-validating system for the comparative analysis of these two compounds, ensuring the generation of reliable and reproducible data.

Introduction to the Antioxidant Candidates

Ascorbic Acid: The Biological Benchmark

Ascorbic acid is a ubiquitous water-soluble antioxidant found in nature.[3] Its antioxidant prowess stems from its ability to donate electrons, thereby neutralizing a wide array of reactive oxygen species.[3] The mechanism of action for ascorbic acid is multifaceted, involving direct scavenging of free radicals, regeneration of other antioxidants like α-tocopherol (Vitamin E), and interaction with cellular antioxidant enzyme systems.[3][4][5][6] Its well-characterized antioxidant profile makes it an ideal reference standard for evaluating new chemical entities.

N'-methylidenepyridine-4-carbohydrazide: A Compound of Interest

N'-methylidenepyridine-4-carbohydrazide belongs to the carbohydrazide class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[7][8][9] The antioxidant potential of carbohydrazide derivatives is often attributed to the presence of the hydrazone moiety (-NH-N=CH-), which can act as a hydrogen donor to scavenge free radicals.[10][11] The pyridine ring may also contribute to the overall antioxidant activity through its electron-donating or-withdrawing characteristics, influencing the stability of the resulting radical.[7]

Mechanistic Underpinnings of Antioxidant Action

A thorough understanding of the mechanisms by which these compounds exert their antioxidant effects is paramount for interpreting experimental data.

Ascorbic Acid's Radical Scavenging Cascade

Ascorbic acid's primary antioxidant function is as a reducing agent and free radical scavenger.[3] It donates a hydrogen atom to lipid radicals, quenches singlet oxygen, and removes molecular oxygen.[3] This process is a two-step donation of electrons, with the intermediate semidehydroascorbate radical being relatively stable and non-reactive.

Ascorbic_Acid Ascorbic Acid (AsH₂) Ascorbyl_Radical Ascorbyl Radical (AsH•) Ascorbic_Acid->Ascorbyl_Radical -H• Radical Free Radical (R•) Dehydroascorbic_Acid Dehydroascorbic Acid (As) Ascorbyl_Radical->Dehydroascorbic_Acid -H• Another_Radical Another Free Radical (R•) Carbohydrazide N'-methylidenepyridine-4-carbohydrazide Carbohydrazide_Radical Stabilized Carbohydrazide Radical Carbohydrazide->Carbohydrazide_Radical -H• Radical Free Radical (R•)

Caption: Proposed hydrogen atom donation from the hydrazone moiety.

In Vitro Antioxidant Activity Benchmarking

To comprehensively evaluate and compare the antioxidant capacities of N'-methylidenepyridine-4-carbohydrazide and ascorbic acid, a panel of in vitro assays is recommended. Each assay is based on a different chemical principle, providing a more complete picture of the antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow. [12]The decrease in absorbance at 517 nm is proportional to the radical scavenging activity. [12][13]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of N'-methylidenepyridine-4-carbohydrazide and ascorbic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds and ascorbic acid (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and ascorbic acid to separate wells. [14] * Add 100 µL of the DPPH solution to each well. [14] * Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes. [14]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader. [14] * Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage of scavenging activity against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm. [15][16]

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm. * Prepare stock solutions and serial dilutions of the test compounds and ascorbic acid as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compounds and ascorbic acid to separate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include a control well containing 20 µL of the solvent and 180 µL of the ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 values as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. [1][2][13]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use. [13] * Prepare stock solutions and serial dilutions of the test compounds and ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each dilution of the test compounds and ascorbic acid to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Include a reagent blank containing 20 µL of the solvent and 180 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 4 minutes. [17]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄·7H₂O.

    • The results are expressed as FRAP values (in µM Fe(II) equivalents).

Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) Dispense Dispense Reagents & Samples into 96-well Plate Prep_Reagents->Dispense Prep_Samples Prepare Stock Solutions & Dilutions (Test Compound & Ascorbic Acid) Prep_Samples->Dispense Incubate Incubate under Specified Conditions Dispense->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 / FRAP Value Plot->Determine_IC50

Caption: General workflow for in vitro antioxidant assays.

Comparative Data Analysis and Interpretation

The primary output of these assays will be quantitative data that allows for a direct comparison of the antioxidant activity of N'-methylidenepyridine-4-carbohydrazide and ascorbic acid.

Table 1: Illustrative Comparative Antioxidant Activity
CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP Value (µM Fe(II) Equivalents at 100 µg/mL)
N'-methylidenepyridine-4-carbohydrazide Hypothetical ValueHypothetical ValueHypothetical Value
Ascorbic Acid 6.1 - 66.12 [17]Literature DependentStandard for Assay

Note: The values for N'-methylidenepyridine-4-carbohydrazide are to be determined experimentally. The provided range for ascorbic acid is based on literature and can vary with experimental conditions. [17] A lower IC50 value indicates greater radical scavenging activity. A higher FRAP value signifies a greater reducing power. By comparing the experimentally determined values for N'-methylidenepyridine-4-carbohydrazide with those of ascorbic acid under identical conditions, a clear benchmark of its antioxidant potential can be established.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the antioxidant activity of N'-methylidenepyridine-4-carbohydrazide against ascorbic acid. By employing a panel of assays that probe different aspects of antioxidant action, researchers can obtain a holistic understanding of the compound's potential.

The results from these in vitro studies will serve as a critical foundation for further investigations, including cell-based assays to assess cytoprotective effects against oxidative stress and in vivo studies to evaluate its therapeutic potential. The systematic approach detailed herein ensures the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • IntechOpen. (2023, December 20). Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). Available at: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available at: [Link]

  • Zen-Bio. FRAP Antioxidant Assay Kit. Available at: [Link]

  • PMC. (2024). Design, synthesis, and evaluation of novel triazole-based carbohydrazide derivatives with notable antioxidant activity: an integrated experimental and DFT study. Available at: [Link]

  • MDPI. (2022, October 17). Antioxidant Properties of Ascorbic Acid. Available at: [Link]

  • LOUIS. Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. Available at: [Link]

  • PubMed. Ascorbic acid as antioxidant. Available at: [Link]

  • MDPI. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Available at: [Link]

  • PMC. (2022). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. Available at: [Link]

  • Bio-protocol. DPPH Assay. Available at: [Link]

  • PubMed. (2020, November 1). Ascorbic acid: The chemistry underlying its antioxidant properties. Available at: [Link]

  • Bio-protocol. ABTS Radical Scavenging Assay. Available at: [Link]

  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual. Available at: [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Available at: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available at: [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. Available at: [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • PMC. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Available at: [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. Available at: [Link]

  • BQCkit. ABTS Assay Kit. Available at: [Link]

  • MDPI. (2022, May 31). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Available at: [Link]

  • ResearchGate. (2025, November 20). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Available at: [Link]

  • ResearchGate. (2017, May 30). Synthesis, antioxidant and antimicrobial activity of Carbohydrazones. Available at: [Link]

  • PMC. (2020, July 17). Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity. Available at: [Link]

  • PubMed. (2023, November 20). The comparison of antioxidant properties and nutrigenomic redox-related activities of vitamin C, C-vitamers, and other common ascorbic acid derivatives. Available at: [Link]

  • SciELO. (2022, October 30). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Available at: [Link]

  • PMC. (2025, July 23). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Available at: [Link]

  • PMC. (2025, December 29). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Available at: [Link]

  • PMC. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Available at: [Link]

  • arXiv. Estimation of In-Vitro Free Radical Scavenging and Cytotoxic Activitiesof Thiocarbohydrazones Derivatives. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of n'-Methylidenepyridine-4-carbohydrazide

This document provides a detailed, safety-first protocol for the proper disposal of n'-Methylidenepyridine-4-carbohydrazide. As a research chemical, the absence of a specific, comprehensive Safety Data Sheet (SDS) necess...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of n'-Methylidenepyridine-4-carbohydrazide. As a research chemical, the absence of a specific, comprehensive Safety Data Sheet (SDS) necessitates a cautious approach grounded in the known hazards of its constituent chemical classes: pyridine derivatives and hydrazides. This guide synthesizes established best practices for these related compounds to ensure the safety of laboratory personnel and maintain environmental compliance.

The core principle of this guide is risk mitigation. n'-Methylidenepyridine-4-carbohydrazide should be treated as a hazardous substance at all times. Under no circumstances should this compound or its solutions be disposed of down the drain or in standard refuse containers.[1]

Hazard Assessment: Understanding the Risk Profile

n'-Methylidenepyridine-4-carbohydrazide is a Schiff base, typically synthesized from pyridine-4-carbohydrazide (a derivative of isoniazid) and an aldehyde.[2][3] Its hazard profile is therefore inferred from its parent structures.

  • Pyridine Moiety: Pyridine and its derivatives are well-documented as hazardous. They are often flammable, harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[4][5] Many are also suspected carcinogens or reproductive toxicants and are known to be very toxic to aquatic life with long-lasting effects.[4][6][7]

  • Hydrazide/Hydrazine Moiety: The hydrazide functional group is structurally related to hydrazine, a compound class known for its significant toxicity. Hydrazines and their derivatives are often corrosive, toxic, and are reasonably anticipated to be human carcinogens.[8][9] Compounds like carbohydrazide are harmful if swallowed and can cause skin, eye, and respiratory irritation.[10][11]

  • Thermal Decomposition: Upon heating, related compounds can decompose to release toxic and flammable gases, including nitrogen oxides (NOx), carbon monoxide, and hydrogen cyanide (HCN).[6][12][13]

Given these properties, n'-Methylidenepyridine-4-carbohydrazide must be handled as a flammable, toxic, irritant, and environmentally hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. All operations should be conducted within a certified chemical fume hood.[1]

PPE ItemSpecificationPurpose
Gloves Nitrile or neoprene, inspected for integrity.Prevents dermal absorption, a known risk for both pyridine and hydrazine derivatives.[4][8]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause severe eye damage.[4]
Lab Coat Flame-resistant, fully buttoned.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or fume hood.[4][5]May be required for handling large quantities or cleaning spills; consult your institution's EHS.

Standard Disposal Protocol: Segregation and Containment

This protocol is the standard and required method for disposing of n'-Methylidenepyridine-4-carbohydrazide waste.

Experimental Protocol: Waste Collection and Storage
  • Obtain a Designated Waste Container: Source a chemically compatible, leak-proof hazardous waste container from your institution's Environmental Health & Safety (EHS) department. It must have a secure, screw-top cap.[1]

  • Pre-Label the Container: Before adding any waste, affix a hazardous waste tag. The label must be filled out completely and legibly with the following information:

    • Full Chemical Name: "n'-Methylidenepyridine-4-carbohydrazide"

    • Constituents: If in solution, list all solvents and their approximate percentages.

    • Hazard Identification: Check the boxes for "Toxic," "Flammable," and "Environmental Hazard."

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid n'-Methylidenepyridine-4-carbohydrazide into the container using a dedicated spatula.

    • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., weighing paper, gloves, pipette tips, contaminated wipes) must be placed in the same hazardous waste container.[8] Do not overfill.

  • Secure Storage: Keep the waste container tightly sealed when not in use. Store it in a designated and properly ventilated satellite accumulation area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[14][15]

  • Arrange for Pickup: Contact your EHS department for pickup and final disposal, which is typically accomplished via high-temperature incineration by a certified hazardous waste management firm.[16]

G cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Don Appropriate PPE B Work in Fume Hood A->B C Obtain & Label Hazardous Waste Container B->C D Transfer Chemical Waste (Solid & Contaminated Items) C->D E Securely Seal Container D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup & Professional Disposal F->G

Caption: Standard workflow for the safe disposal of n'-Methylidenepyridine-4-carbohydrazide.

Spill Management Protocol

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure Proper PPE: Do not attempt to clean a spill without the appropriate protective equipment.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep the absorbed material into the designated hazardous waste container using non-sparking tools.[15]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water. Place the contaminated cleaning materials into the waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Advanced Procedure: Chemical Inactivation of Dilute Solutions

This procedure is for advanced users only and must be performed with extreme caution, following a thorough risk assessment and with prior approval from your institution's EHS department.

For very dilute aqueous solutions (<1%), chemical inactivation can be an effective pretreatment step to reduce the hazard before collection. This method is adapted from established procedures for destroying hydrazine.[17] The reaction involves oxidation and can be highly exothermic.

Experimental Protocol: Inactivation via Oxidation
  • Dilution: Ensure the concentration of n'-Methylidenepyridine-4-carbohydrazide is below 1% in an aqueous solution. If necessary, dilute with cold water in a large, appropriate container placed in an ice bath to manage heat generation.

  • Neutralization/Oxidation: While stirring vigorously and maintaining a low temperature with the ice bath, slowly add a 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.[17] A general rule is to add at least a 2:1 molar excess of the hypochlorite to the estimated amount of the hydrazide compound.

  • Reaction Monitoring: Continue stirring in the fume hood for at least 2 hours to ensure the reaction goes to completion. The reaction should result in the degradation of the hydrazide moiety.

  • Waste Collection: Even after treatment, the resulting solution must be collected as hazardous waste. It may contain pyridine derivatives and chlorinated organic byproducts. Transfer the neutralized solution to a properly labeled hazardous waste container and arrange for EHS pickup.

G compound n'-Methylidenepyridine-4-carbohydrazide (Dilute Aqueous Solution, <1%) reaction Controlled Oxidation Reaction (in Fume Hood, with Cooling) compound->reaction oxidant Oxidizing Agent (e.g., Sodium Hypochlorite) oxidant->reaction products Degradation Products (Nitrogen Gas, Water, NaCl, and Pyridine Byproducts) reaction->products disposal Collect as Hazardous Waste for EHS Pickup products->disposal

Caption: Conceptual pathway for the chemical inactivation of n'-Methylidenepyridine-4-carbohydrazide.

References

  • NextSDS. N'-[(E)-(2-nitrophenyl)methylidene]pyridine-4-carbohydrazide — Chemical Substance Information. Available at: [Link]

  • PubChem. N'-(4-methyl-3-nitrophenyl)sulfonylpyridine-4-carbohydrazide. National Center for Biotechnology Information. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet for Pyridine derivative. (Note: Specific SDS for a pyridine derivative, general hazards are representative). Available through MilliporeSigma/Sigma-Aldrich.
  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Available at: [Link]

  • PubChemLite. N'-[(e)-(4-iodophenyl)methylidene]pyridine-4-carbohydrazide. Available at: [Link]

  • Redox. (2024). Safety Data Sheet: Carbohydrazide. Available at: [Link]

  • Loba Chemie. Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. Available at: [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Pyridine. Available at: [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: N-Methyl-N-nitrosotoluene-4-sulphonamide. Available through MilliporeSigma/Sigma-Aldrich.
  • Fun, H.-K., Loh, W.-S., Shetty, D. N., Narayana, B., & Sarojini, B. K. (2012). N′-[(E)-4-Chlorobenzylidene]pyridine-4-carbohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1358. Available at: [Link]

  • Pajunen, A., et al. (2024).
  • Organic Syntheses. (2014). Working with Hazardous Chemicals. Available at: [Link]

  • National Aeronautics and Space Administration. (NASA). Contamination Detection and Mitigation Strategies for Unsymmetrical Dimethylhydrazine/Nitrogen Tetroxide Non-Combustion Product.
  • International Union of Crystallography. (2023). Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. Available at: [Link]

  • Hussain, A., Tahir, M. N., Shafiq, Z., Yaqub, M., & Mazhar, M. (2010). N′-[(E)-(1-Methyl-1H-pyrrol-2-yl)methylidene]pyridine-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3226. Available at: [Link]

  • Defense Technical Information Center. (1972). The Thermal and Catalytic Decomposition of Methylhydrazines. Available at: [Link]

  • PubChemLite. N'-[(e)-(3-ethoxy-4-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide. Available at: [Link]

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